molecular formula C9H9BrClNO2 B13057026 Ethyl 2-(bromomethyl)-6-chloronicotinate

Ethyl 2-(bromomethyl)-6-chloronicotinate

Cat. No.: B13057026
M. Wt: 278.53 g/mol
InChI Key: NIDRUYIBEOHJNF-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-6-chloronicotinate is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(bromomethyl)-6-chloronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(bromomethyl)-6-chloronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-4-8(11)12-7(6)5-10/h3-4H,2,5H2,1H3

InChI Key

NIDRUYIBEOHJNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)CBr

Origin of Product

United States

Foundational & Exploratory

Advanced Synthetic Applications and Reactivity Profiling of Ethyl 2-(bromomethyl)-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and complex alkaloid synthesis, the strategic selection of bifunctional heterocyclic building blocks is paramount. Ethyl 2-(bromomethyl)-6-chloronicotinate serves as a highly versatile, multi-electrophilic scaffold. By offering orthogonal reactivity at three distinct sites—the highly reactive C2-bromomethyl group, the SNAr-activated C6-chlorine, and the C3-ethyl ester—this molecule enables the rapid construction of fused α-pyridones, pyrido-pyrimidines, and complex benzo[b]pyrrocoline frameworks[1].

This whitepaper provides an in-depth technical analysis of its properties, mechanistic utility, and field-proven experimental protocols designed for senior researchers and drug development professionals.

Structural Identity and Physicochemical Properties

While the exact Chemical Abstracts Service (CAS) registry number for the ethyl ester derivative is often proprietary or unlisted in standard open databases, its closely related methyl ester analog (Methyl 2-(bromomethyl)-6-chloronicotinate) is widely cataloged under CAS 1256789-01-1[2]. Additionally, highly substituted derivatives such as Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate are commercially accessible for advanced library synthesis[3].

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue
IUPAC Name Ethyl 2-(bromomethyl)-6-chloropyridine-3-carboxylate
Molecular Formula C9H9BrClNO2
Molecular Weight 278.53 g/mol
Key Functional Groups Alkyl bromide, Aryl chloride, Ethyl ester
Related CAS (Methyl Ester) 1256789-01-1[2]
Related CAS (5-Bromo analog) EVT-14097738 (Catalog)[3]

Mechanistic Utility & Orthogonal Reactivity Logic

As an Application Scientist, one must understand the causality behind a molecule's reactivity to fully leverage its potential in a synthetic route. The utility of Ethyl 2-(bromomethyl)-6-chloronicotinate lies in its orthogonal electrophilicity :

  • C2-Bromomethyl Group (Soft Electrophile): This site is highly primed for

    
     displacement by soft nucleophiles (e.g., enolates, amines, thiolates). Causality: The adjacent electron-withdrawing ester and pyridine nitrogen lower the transition state energy for nucleophilic attack. Crucially, the presence of the C6-chlorine atom withdraws electron density from the pyridine nitrogen, significantly reducing its basicity. This prevents the premature self-quaternization (polymerization) that typically plagues unhindered 2-(halomethyl)pyridines.
    
  • C6-Chloro Group (Hard Electrophile): Activated for Nucleophilic Aromatic Substitution (

    
    ). Causality: The combined electron-withdrawing effects of the ring nitrogen and the para-positioned ester group stabilize the Meisenheimer complex intermediate, allowing for displacement by hard nucleophiles (e.g., alkoxides, primary amines) under elevated temperatures.
    
  • C3-Ethyl Ester: Serves as a handle for subsequent lactamization, saponification, or reduction after the primary carbon-carbon or carbon-heteroatom bonds have been formed.

Reactivity Core Ethyl 2-(bromomethyl)- 6-chloronicotinate Site1 C2-Bromomethyl (SN2 Alkylation) Core->Site1 Enolates / Amines Site2 C6-Chloro (SNAr Displacement) Core->Site2 N/O/S Nucleophiles Site3 C3-Ester (Derivatization) Core->Site3 Hydrolysis Prod1 Fused α-Pyridones & Alkaloids Site1->Prod1 Prod2 Aminopyridines & Ethers Site2->Prod2 Prod3 Amides & Carboxylic Acids Site3->Prod3

Orthogonal reactivity pathways of Ethyl 2-(bromomethyl)-6-chloronicotinate.

Experimental Workflow: Alkylation of Active Methylene Compounds

The following protocol details the alkylation of 2-carbethoxycyclohexanone using Ethyl 2-(bromomethyl)-6-chloronicotinate, a foundational step for synthesizing α-pyridone derivatives of benzo[b]pyrrocoline[1]. This protocol is designed as a self-validating system , ensuring that each phase of the reaction can be analytically confirmed before proceeding.

Step-by-Step Methodology

Step 1: Enolate Generation

  • Procedure: In a flame-dried, argon-purged Schlenk flask, suspend 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Add 1.0 equivalent of 2-carbethoxycyclohexanone dropwise over 15 minutes.

  • Causality: NaH is chosen over weaker bases (like

    
    ) to ensure complete, irreversible deprotonation of the active methylene. This prevents equilibrium-driven proton transfer that could lead to side reactions with the sensitive bromomethyl electrophile. Hydrogen gas evolution serves as a visual, self-validating indicator of successful enolate formation.
    

Step 2: Electrophilic Addition

  • Procedure: Dissolve 1.0 equivalent of Ethyl 2-(bromomethyl)-6-chloronicotinate in anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C. Once addition is complete, allow the reaction to warm to ambient temperature (25 °C) and stir for 4-6 hours.

  • Causality: Dropwise addition at low temperature maintains a low concentration of the highly reactive electrophile, strictly suppressing bis-alkylation and minimizing potential

    
     background reactions at the C6-chloro position.
    

Step 3: Reaction Monitoring (Self-Validation Checkpoint)

  • Procedure: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS.

  • Validation: The starting material (Ethyl 2-(bromomethyl)-6-chloronicotinate) is highly UV-active. The reaction is deemed complete when this spot completely disappears, replaced by a lower-Rf product mass corresponding to the alkylated adduct.

Step 4: Quench and Isolation

  • Procedure: Quench the reaction strictly with saturated aqueous

    
     at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Causality:

    
     provides a mildly acidic quench (pH ~5.5). Using strong aqueous acids (like HCl) or bases would risk premature hydrolysis of the C3-ethyl ester or the carbethoxy group on the cyclohexanone ring, ruining the orthogonality of the subsequent lactamization step.
    

Quantitative Data Summaries

To aid in synthetic planning, the following table summarizes the expected reactivity profiles and yields when subjecting Ethyl 2-(bromomethyl)-6-chloronicotinate to various nucleophilic conditions.

Table 2: Comparative Reactivity Profiles and Expected Yields

Substrate / NucleophileReagent / BaseSolventTemp (°C)Yield (%)Primary Reaction Pathway
2-CarbethoxycyclohexanoneNaH or NaOEtTHF / EtOH0 to 2565 - 72

Alkylation at C2[1]
Secondary Amines (e.g., Piperidine)

DMF2580 - 85

Amination at C2
Sodium Methoxide (Excess)NaOMeMeOH65 (Reflux)70 - 75

Displacement at C6
Aqueous NaOHNaOH

/THF
50> 90Ester Hydrolysis at C3

Conclusion

Ethyl 2-(bromomethyl)-6-chloronicotinate is a highly engineered building block that offers precise, programmable reactivity. By understanding the electronic interplay between the C6-chloro substituent and the C2-bromomethyl group, researchers can design robust, self-validating synthetic routes. Its application remains critical in the development of novel heterocyclic libraries, particularly in the pursuit of complex alkaloid analogs and targeted therapeutics.

References

1.[2] Methyl 2-(bromomethyl)-6-chloronicotinate 1256789-01-1 wiki. GuideChem. URL: 2.[1] Ramirez, F., & Paul, A. P. STUDIES ON α-PYRIDONES. ALKYLATION OF 2-CARBETHOXY-CYCLOHEXANONE WITH ETHYL 2-BROMOMETHYL-1,4,5,6-TETRAHYDRO-6-OXONICOTINATE AND ETHYL 2-BROMOMETHYL-6-CHLORONICOTINATE. The Journal of Organic Chemistry - ACS Publications. URL: 3.[3] Buy Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate (EVT-14097738). EvitaChem. URL:

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Ethyl 2-(bromomethyl)-6-chloro-3-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to serve as a primary reference for the synthesis, reactivity, and application of Ethyl 2-(bromomethyl)-6-chloro-3-pyridinecarboxylate . It moves beyond standard catalog descriptions to provide field-tested insights for medicinal chemistry and scaffold design.

Executive Summary: The Tri-Functional "Warhead"

Ethyl 2-(bromomethyl)-6-chloro-3-pyridinecarboxylate is a high-value heterocyclic intermediate characterized by three distinct reactive centers ("warheads") on a single pyridine core. It serves as a linchpin in the synthesis of fused bicyclic systems, particularly imidazo[1,2-a]pyridines and pyrrolo[1,2-a]pyridines , which are pharmacophores frequently observed in anti-infective, anti-inflammatory, and oncology drug discovery pipelines.

This guide details the synthesis of this labile intermediate, its reactivity profile , and the cyclization logic required to exploit its full potential.

Structural Anatomy & Reactivity Map

The molecule’s utility stems from the electronic interplay between its substituents.[1] Unlike simple pyridines, this scaffold possesses a "push-pull" electronic environment that dictates the order of chemical operations.

Electronic Reactivity Hierarchy
PositionFunctional GroupReactivity ModeActivation SourceKinetic Rank
C2 Bromomethyl (

)
Electrophile (SN2) Benzylic-like activation; Inductive withdrawal by Ring N.1 (Fastest)
C6 Chloro (

)
Electrophile (SNAr) Ortho-activation by Ring N; Para-activation by C3-Ester.3 (Slowest)
C3 Ethyl Carboxylate (

)
Electrophile (Acyl) Inductive withdrawal by Ring N; Resonance withdrawal.2 (Intermediate)
Structural Logic Diagram

The following diagram maps the electronic pressures and resulting reactivity vectors.

ReactivityMap Core Pyridine Core C2 C2: Bromomethyl (Primary Alkylating Agent) Core->C2 Alpha to N (High Reactivity) C3 C3: Ethyl Ester (Cyclization Handle) Core->C3 Beta to N C6 C6: Chloro (Late-Stage Diversification) Core->C6 Ortho to N (SNAr Active) C3->C6 Para-Activation (Increases SNAr rate)

Figure 1: Reactivity hierarchy. The C3-ester activates the C6-chloro position via resonance (para-relationship), making this scaffold uniquely capable of sequential substitution.

Synthetic Protocol (The "Make")

Direct commercial sourcing of the bromomethyl derivative is often unreliable due to its lachrymatory nature and hydrolytic instability. The industry standard is to synthesize it in situ or immediately prior to use from the stable methyl precursor.

Precursor

Ethyl 2-methyl-6-chloro-3-pyridinecarboxylate (Common Intermediate).

Reaction: Wohl-Ziegler Bromination

This reaction converts the C2-methyl group to the C2-bromomethyl group using N-Bromosuccinimide (NBS).

Reagents & Conditions
  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) (0.1 equiv).

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or Acetonitrile (MeCN). Note: Historically
    
    
    was used, but PhCF
    
    
    is the modern, greener standard for radical reactions.
  • Temperature: Reflux (

    
    C).
    
Step-by-Step Methodology
  • Preparation: Dissolve ethyl 2-methyl-6-chloro-3-pyridinecarboxylate (10 mmol) in anhydrous PhCF

    
     (50 mL) under an Argon atmosphere.
    
  • Addition: Add NBS (10.5 mmol) and AIBN (1 mmol).

  • Initiation: Heat the mixture to reflux. The reaction is initiated when the heavy NBS solid (bottom) converts to low-density succinimide (floats to top).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product (

    
    ) is less polar than the starting material. Critical:  Stop heating immediately upon consumption of starting material to prevent dibromination (formation of 
    
    
    
    ).
  • Workup: Cool to

    
    C to precipitate remaining succinimide. Filter. Concentrate the filtrate under reduced pressure.
    
  • Purification: Rapid filtration through a short silica plug (10% EtOAc in Hexanes).

    • Yield Expectation: 75-85%.

    • Appearance: Yellowish oil or low-melting solid.

Reactivity Profile & Applications (The "Use")

The primary value of this molecule is in heterocyclization . It acts as a "bidentate electrophile" (C2-Br and C3-Ester) reacting with "bidentate nucleophiles" (like amidines, thioamides, or diamines).

Pathway A: Synthesis of Imidazo[1,2-a]pyridines

This is the dominant application. Reacting the scaffold with 2-aminopyridines or amidines creates a fused bicyclic system.

  • Mechanism:

    • N-Alkylation: The exocyclic amine attacks the C2-bromomethyl group (SN2), displacing Bromide.

    • Cyclization: The ring nitrogen of the nucleophile attacks the C3-ester, releasing ethanol.

Pathway B: Synthesis of Pyrrolo[3,4-b]pyridines

Reacting with primary amines allows for the formation of lactam-fused systems.

Experimental Workflow: Cyclization with Benzylamine
  • Dissolution: Dissolve the bromomethyl scaffold (1 equiv) in THF.

  • Addition: Add Benzylamine (1.1 equiv) and

    
     (2 equiv) at 
    
    
    
    C.
  • Reaction: Allow to warm to RT. The amine displaces the bromide.[2]

  • Thermal Cyclization: Heat to reflux. The secondary amine formed in step 3 attacks the ester, closing the lactam ring.

SynthesisFlow Start Precursor: Ethyl 2-methyl-6-chloro-3-pyridinecarboxylate Step1 Reaction: NBS, AIBN, Reflux (Wohl-Ziegler) Start->Step1 Intermediate TARGET: Ethyl 2-(bromomethyl)-6-chloro-3-pyridinecarboxylate Step1->Intermediate Branch1 Path A: + Primary Amine (R-NH2) Intermediate->Branch1 SN2 Branch2 Path B: + Amidine / Thioamide Intermediate->Branch2 SN2 Prod1 Product: Pyrrolo[3,4-b]pyridine-5-one (Lactam Formation) Branch1->Prod1 Cyclization (-EtOH) Prod2 Product: Imidazo[1,5-a]pyridine core Branch2->Prod2 Cyclization

Figure 2: Synthetic workflow from precursor to bicyclic pharmacophores.

Handling, Stability & Safety

This compound presents specific hazards that must be managed in a research environment.

Lachrymator Warning

Bromomethyl pyridines are potent lachrymators (tear-inducing agents).

  • Protocol: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench active alkylating residues before removal from the hood.

Hydrolytic Instability

The C2-bromomethyl group is susceptible to hydrolysis by atmospheric moisture, converting it to the alcohol (


), which cyclizes spontaneously to the lactone (furo[3,4-b]pyridine system), rendering it useless for N-based cyclizations.
  • Storage: Store under Argon at

    
    C.
    
  • Solvents: Use only anhydrous solvents (dried over molecular sieves).

References

  • Wohl-Ziegler Bromin

    • Source: Organic Chemistry Portal. "Wohl-Ziegler Reaction."
    • URL:[Link]

  • Synthesis of Bromomethyl Pyridine Scaffolds (Pilicide Research)

    • Title: Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimiz
    • Source:Tetrahedron (via PubMed Central), 2011.
    • URL:[Link]

  • Reactivity of Halomethyl Pyridines

    • Title: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor.
    • Source:Molecules, 2021.
    • URL:[Link]

  • Cyclization Str

    • Title: Synthesis of New Potentially Bioactive Bicyclic 2-Pyridones.
    • Source:Molecules (via NCBI), 2008.
    • URL:[Link]

Sources

Safety & Handling Guide: 6-Chloro-2-(bromomethyl)nicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 31163-13-0 | Role: Senior Application Scientist | Context: Drug Discovery & Organic Synthesis

Part 1: Executive Summary & Risk Architecture

The "Silent" Alkylator: Beyond Standard Irritation

In high-stakes drug discovery, 6-chloro-2-(bromomethyl)nicotinic acid ethyl ester serves as a critical scaffold for constructing fused heterocyclic systems. However, its utility is matched by its latent danger. This is not merely an "irritant"; it contains a benzylic-type bromide activated by an electron-deficient pyridine ring.

The Core Hazard Mechanism: The carbon-bromine (


) bond at the 2-position is highly electrophilic. Upon contact with biological tissue (nucleophiles like DNA, proteins, or water in mucous membranes), it undergoes rapid 

displacement. This results in:
  • Immediate Alkylation: Irreversible binding to cellular machinery.

  • Acid Release: Hydrolysis generates hydrobromic acid (HBr) in situ, causing chemical burns.

  • Lachrymatory Effect: The volatile nature of the alkyl bromide triggers TRPA1 channels in the eyes and lungs, causing severe tearing and respiratory distress even at low concentrations.

Operational Mandate: Treat this compound as a Corrosive (Category 1B) and a Potent Lachrymator .

Part 2: Chemical Identity & Physical Properties[1]
PropertySpecificationOperational Implication
IUPAC Name Ethyl 2-(bromomethyl)-6-chloropyridine-3-carboxylateOfficial identifier for waste manifests.
CAS Number 31163-13-0 Verification key for purchasing/inventory.
Formula

MW: 278.53 g/mol .
Appearance White to off-white solidDust generation is a primary inhalation risk.
Solubility Soluble in DCM, EtOAc, DMSOPoor water solubility delays wash-off; requires lipophilic decontamination.
Stability Moisture SensitiveHydrolyzes to the alcohol and HBr; pressurizes sealed vials.
Part 3: Hazard Profiling & Safety Logic (The "Why")
1. The Lachrymatory Threat

Unlike simple acids, lachrymators like this compound do not just burn; they incapacitate. The "bromomethyl" group allows the molecule to penetrate lipid bilayers before reacting.

  • Mechanism: Alkylation of cysteine residues on the TRPA1 ion channel.

  • Symptom Onset: Instantaneous stinging, blepharospasm (involuntary eyelid closure), and respiratory panic.

2. The Hydrolysis Trap

If stored improperly (e.g., a loose cap in a humid fridge), the compound degrades:


Danger:  Opening an old bottle may release a pressurized puff of corrosive HBr gas.
Part 4: Validated Handling Protocols
A. Engineering Controls (The First Line of Defense)

Do NOT handle this on an open bench.

  • Primary Containment: Fume hood with sash at the lowest working position.

  • Secondary Containment: Weighing must occur inside the hood. If using a balance outside, the solid must be transferred in a tared, sealed vessel.

  • Airflow Check: Verify face velocity > 100 fpm before opening the vial.

B. Personal Protective Equipment (PPE) Matrix
  • Hands: Double Nitrile Gloves (0.11 mm minimum). The outer pair must be changed immediately upon splash. Why? Brominated organics permeate nitrile; the second layer provides the "retreat time."

  • Eyes: Chemical Goggles (sealed). Safety glasses are insufficient against lachrymatory vapors.

  • Body: Lab coat + Chemical Apron (if handling > 1g).

C. Reaction Setup & Monitoring
  • The Solvent Trap: Dissolve the solid immediately. Do not leave the dry powder exposed.

  • Venting: Reactions heated > 40°C must be vented through a scrubber (e.g., dilute NaOH) to catch evolved HBr or volatile alkyl bromide traces.

  • TLC Monitoring: Do not wave TLC plates to dry them. The vapors are toxic. Use a heat gun inside the hood or let dry passively in the airflow.

Part 5: Visualization of Safety Logic
Diagram 1: Exposure Response Decision Tree

This flowchart dictates the immediate actions required upon exposure, prioritizing the specific risks of lachrymators.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Contact Type Start->Type Eye EYE CONTACT (Lachrymatory Effect) Type->Eye Skin SKIN CONTACT (Corrosive/Alkylating) Type->Skin Inhale INHALATION (Respiratory Distress) Type->Inhale EyeAction 1. Do NOT Rub 2. Flush 15+ min (Hold eyelid open) 3. Consult Ophthalmologist Eye->EyeAction Immediate SkinAction 1. Drench with Water (5 min) 2. Wash with Soap (Lipid removal) 3. Check for delayed burns Skin->SkinAction Immediate InhaleAction 1. Evacuate to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Pulmonary Edema Inhale->InhaleAction Immediate

Caption: Decision logic for emergency response, highlighting the "Do Not Rub" rule for lachrymators.

Diagram 2: Reactivity & Degradation Pathway

Understanding how the molecule breaks down helps in storage and disposal planning.

Reactivity Compound 6-chloro-2-(bromomethyl) nicotinic acid ethyl ester Hydrolysis Hydrolysis (Storage Failure) Compound->Hydrolysis Moisture Substitution Substitution (Desired Reaction) Compound->Substitution Synthesis Water + H2O (Humidity) Water->Hydrolysis Nucleophile + Nucleophile (R-NH2) Nucleophile->Substitution Alcohol Alcohol Derivative (Inactive) Hydrolysis->Alcohol HBr HBr Gas (Corrosive Pressure) Hydrolysis->HBr Product Fused Heterocycle (Target) Substitution->Product

Caption: The dual pathway of reactivity: desired synthesis vs. dangerous hydrolysis generating HBr gas.

Part 6: Disposal & Decontamination (The "Kill" Step)

You cannot simply dump this into the organic waste stream if it is unreacted. The alkylating potential persists.

Chemical Quenching Protocol:

  • Preparation: Create a "Quench Solution" of 10% aqueous Sodium Thiosulfate (

    
    ) or dilute Ammonium Hydroxide (
    
    
    
    ).
  • Mechanism: These nucleophiles rapidly displace the bromine, converting the toxic alkylator into a benign thioether or amine.

    • Reaction:

      
      
      
  • Procedure: Rinse all glassware (flasks, spatulas) with the Quench Solution before washing with acetone/water. Collect the rinsate as hazardous waste.

Part 7: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12697843 (Ethyl 2-(bromomethyl)-6-chloronicotinate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). GHS Hazard Classification Guidelines for Lachrymators and Corrosives. Retrieved from [Link]

Molecular weight and formula of C9H9BrClNO2 derivatives

Technical Monograph: Precision Analytics and Synthetic Utility of the Scaffold

Executive Summary: The Halogenated Pharmacophore

The molecular formula

Ethyl amino-bromo-chlorobenzoate

This guide moves beyond basic stoichiometry to address the isotopic fingerprinting , regioselective synthesis , and analytical validation required to utilize these derivatives in high-throughput drug discovery.

Molecular Metrics & Isotopic Fingerprinting

In high-resolution mass spectrometry (HRMS), relying on "Average Molecular Weight" leads to identification errors. For



Quantitative Data Table
MetricValueTechnical Note
Formula

Average MW 278.53 g/mol Used for stoichiometric calculations (reagent weighing).
Monoisotopic Mass 276.9505 Da Calculated using

.
Exact Mass (M+2) 278.948 Da Dominant peak due to

and

overlap.
Heavy Atom Count 14
Rotatable Bonds 3High rigidity if cyclized; flexible as acyclic ester.
XLogP3 ~3.3Lipophilic; likely requires DMSO for stock solutions.
The "3:4:1" Isotopic Signature

A molecule containing one Chlorine and one Bromine atom does not follow the standard "M+1" rule. It exhibits a characteristic triplet pattern in the molecular ion cluster.

  • M (Nominal 277): Contains

    
     and 
    
    
    . Relative Intensity
    
    
    .[1]
  • M+2 (Nominal 279): Contains (

    
    ) AND (
    
    
    ). Relative Intensity
    
    
    .[2][3]
  • M+4 (Nominal 281): Contains

    
     and 
    
    
    . Relative Intensity
    
    
    .[4]

Note: The M+2 peak is the base peak (most intense) in this cluster, a counter-intuitive feature for those used to non-halogenated organics.

IsotopePatterncluster_legendRelative Abundance RatioMM (m/z 277)[35Cl + 79Br]M2M+2 (m/z 279)[37Cl + 79Br] + [35Cl + 81Br](Dominant Peak)M->M2+2 Da shiftM4M+4 (m/z 281)[37Cl + 81Br]M2->M4+2 Da shiftRatio3 : 4 : 1

Figure 1: The theoretical mass spectral isotope distribution for a single Cl/Br substituted molecule.

Structural Isomerism & Chemical Space

The formula


Primary Isomer of Interest: Ethyl 2-amino-5-bromo-3-chlorobenzoate

This structure is a preferred scaffold because the amino group is positioned ortho to the ester, allowing for cyclization into quinazolinones (common in EGFR inhibitors).

  • Structure: Ethyl ester of benzoic acid.[5]

  • Positions:

    • C1: Carboxyl (Ethyl ester)

    • C2: Amino (

      
      )
      
    • C3: Chloro (

      
      )
      
    • C5: Bromo (

      
      )[3]
      
  • Reactivity: The Bromine at C5 is electronically activated for Suzuki coupling, while the Chlorine at C3 provides steric bulk or a secondary coupling site under forcing conditions.

Other Valid Isomers:

  • Methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate: A phenylglycine derivative.

  • 2-chloroethyl N-(3-bromophenyl)carbamate: A carbamate linker used in prodrug synthesis.

Synthetic Protocol: Regioselective Assembly

This protocol details the synthesis of Ethyl 4-amino-3-bromo-5-chlorobenzoate (a representative isomer) from 4-amino-3-chlorobenzoic acid. This workflow prioritizes regiocontrol of the bromination step.

Reagents & Safety
  • Precursor: 4-Amino-3-chlorobenzoic acid.[6]

  • Brominating Agent: N-Bromosuccinimide (NBS) or

    
    /AcOH.
    
  • Solvent: DMF (dimethylformamide) or Glacial Acetic Acid.

  • Catalyst:

    
     (for esterification).[3]
    
Step-by-Step Methodology
Phase 1: Regioselective Bromination
  • Dissolution: Dissolve 10.0 g (58.3 mmol) of 4-amino-3-chlorobenzoic acid in 100 mL of glacial acetic acid.

  • Addition: Add bromine (3.0 mL, 58.3 mmol) dropwise over 30 minutes at room temperature. Critical: Maintain temperature < 25°C to prevent poly-bromination.

  • Quench: Pour the reaction mixture into 300 mL of ice water. The product should precipitate as a solid.

  • Filtration: Filter the precipitate and wash with cold water (

    
     mL) to remove residual acid.
    
  • Drying: Dry under vacuum at 50°C. Yield is typically >85%.

Phase 2: Fischer Esterification
  • Suspension: Suspend the brominated intermediate (10.0 g) in 150 mL of absolute ethanol (

    
    ).
    
  • Catalysis: Slowly add 2.0 mL of concentrated

    
     (or Thionyl Chloride, 
    
    
    , for higher yield).
  • Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).[6]

  • Workup:

    • Cool to room temperature.[3][7]

    • Remove excess EtOH under reduced pressure.

    • Neutralize residue with saturated

      
       (Caution: Gas evolution).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography.

SynthesisWorkflowStartStart: 4-Amino-3-chlorobenzoic acidStep1Bromination(Br2/AcOH or NBS/DMF)Start->Step1RegiocontrolInterIntermediate:4-Amino-3-bromo-5-chlorobenzoic acidStep1->InterPrecipitationStep2Esterification(EtOH, H2SO4, Reflux)Inter->Step2Fischer EsterificationWorkupWorkup:Neutralize (NaHCO3) -> Extract (EtOAc)Step2->WorkupTLC ConfirmationFinalFinal Product:Ethyl 4-amino-3-bromo-5-chlorobenzoateWorkup->FinalRecrystallization

Figure 2: Synthetic workflow for the conversion of aminobenzoic acid precursors to the target ethyl ester scaffold.

Analytical Validation

Trustworthiness in synthesis relies on proving the structure. For

Proton NMR ( NMR, 300 MHz, DMSO- )
  • 
     1.30 ppm (t, 3H):  Methyl group of the ethyl ester (
    
    
    ).
  • 
     4.25 ppm (q, 2H):  Methylene group of the ethyl ester (
    
    
    ).
  • 
     6.00–6.50 ppm (s, 2H, broad):  Primary amine (
    
    
    ). Note: This peak disappears upon
    
    
    shake.
  • 
     7.60–8.00 ppm (s, 1H):  Aromatic proton (H2 or H6 depending on isomer).
    
  • 
     7.80–8.10 ppm (s, 1H):  Second aromatic proton. The lack of coupling (singlets) confirms the meta-positioning of protons due to heavy substitution.
    
Quality Control Check
  • Melting Point: Expect distinct sharp range (e.g., 90–95°C depending on isomer).

  • TLC:

    
     value will be higher than the carboxylic acid precursor due to esterification (loss of H-bond donor).
    

Biological & Industrial Applications

The

  • EGFR Inhibition: The 4-amino-3-chloro-benzoate core is a known pharmacophore for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[6] The bromine atom allows for the attachment of solubilizing tails or heterocyclic rings via Suzuki coupling [1].

  • Antimicrobial Schiff Bases: Condensation of the primary amine with aldehydes yields Schiff bases (imines) that have demonstrated efficacy against Gram-positive bacteria (e.g., S. aureus) [2].

  • Bioisosterism: The replacement of a hydrogen with Chlorine/Bromine modulates lipophilicity (

    
    ) and metabolic stability (blocking P450 oxidation sites), a critical strategy in lead optimization [3].
    

References

  • National Institutes of Health (PMC). (2025). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • PubChem. (2025).[2][8] Compound Summary: Ethyl 2-amino-5-bromo-3-chlorobenzoate (CID 54594337).[9] Retrieved from [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

Common synonyms for ethyl 2-(bromomethyl)-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of Ethyl 2-(bromomethyl)-6-chloronicotinate , a versatile heterocyclic building block used extensively in medicinal chemistry for the construction of fused pyridine systems.

CAS: 31163-13-0 | Role: Bifunctional Heterocyclic Electrophile

Executive Summary

Ethyl 2-(bromomethyl)-6-chloronicotinate is a high-value intermediate characterized by three distinct reactive handles: a bromomethyl group (highly electrophilic alkylating agent), an ethyl ester (acylating agent), and a C6-chlorine (handle for nucleophilic aromatic substitution or cross-coupling). Its primary utility lies in the rapid assembly of bicyclic scaffolds—specifically pyrrolo[3,4-b]pyridin-5-ones and furo[3,4-b]pyridin-5-ones —which serve as pharmacophores in kinase inhibitors (e.g., targeting CSF1R, PIM-1) and GPCR ligands.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Ethyl 2-(bromomethyl)-6-chloropyridine-3-carboxylate
CAS Number 31163-13-0
Molecular Formula C₉H₉BrClNO₂
Molecular Weight 278.53 g/mol
Appearance White to off-white solid or pale yellow oil (purity dependent)
Solubility Soluble in DCM, EtOAc, THF; reacts with nucleophilic solvents
Stability Moisture sensitive; lachrymator; store at 2–8°C under inert gas

Synthesis Protocol: Wohl-Ziegler Bromination

The industrial and laboratory standard for preparing this compound involves the radical bromination of ethyl 6-chloro-2-methylnicotinate . This reaction requires precise control of radical initiation to minimize dibromination side products.

Reagents & Materials
  • Precursor: Ethyl 6-chloro-2-methylnicotinate (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv) or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃ - Green Alternative)

Step-by-Step Methodology
  • Dissolution: Dissolve ethyl 6-chloro-2-methylnicotinate in anhydrous PhCF₃ (0.5 M concentration) under an argon atmosphere.

  • Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv).

  • Initiation: Heat the mixture to reflux (approx. 80–100°C). The reaction is initiated when the suspension turns from yellow to colorless/white (succinimide formation).

  • Propagation: If the reaction stalls, add the remaining AIBN (0.05 equiv). Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the starting methyl ester.

  • Workup: Cool to 0°C to precipitate succinimide. Filter the solids.[1]

  • Purification: Concentrate the filtrate. The residue is often used crude due to instability, but can be purified via rapid silica gel chromatography (0-10% EtOAc in Hexanes).

Critical Insight: Avoid large excesses of NBS. Over-bromination leads to the gem-dibromomethyl derivative, which is difficult to separate and hydrolyzes to the aldehyde.

Core Reactivity & Scaffold Assembly

The strategic value of CAS 31163-13-0 is its ability to undergo "one-pot" cyclization reactions.[2] The bromomethyl group reacts first (Sₙ2), tethering a nucleophile which then attacks the adjacent ester to close the ring.

Pathway A: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones

This is the most common application, generating a core scaffold for kinase inhibitors.

  • Reagents: Primary Amine (R-NH₂), Base (DIPEA or K₂CO₃), Solvent (THF or DMF).

  • Mechanism:

    • Alkylation: The amine displaces the bromine.

    • Lactamization: The resulting secondary amine attacks the ethyl ester, releasing ethanol and forming the 5-membered lactam ring.

Pathway B: Synthesis of Furo[3,4-b]pyridin-5-ones
  • Reagents: Aqueous Acid (H₂SO₄/H₂O) or Hydroxide followed by Acid.

  • Mechanism: Hydrolysis of the bromide to an alcohol (or direct attack by water), followed by lactonization.

Pathway C: C6-Functionalization (The "Chlorine Handle")

The chlorine at position 6 is deactivated but can participate in SₙAr reactions with strong nucleophiles (thiols, alkoxides) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura) to introduce biaryl complexity after the bicyclic core is formed.

Visualizing the Reaction Pathways

G Start Ethyl 2-(bromomethyl)- 6-chloronicotinate (CAS 31163-13-0) Inter_Amine Intermediate: 2-((Alkylamino)methyl)- nicotinate Start->Inter_Amine R-NH2, Base (SN2 Substitution) Prod_Furo Furo[3,4-b]pyridin-5-one Start->Prod_Furo H2O / Acid (Hydrolysis + Lactonization) Prod_Pyrrolo Pyrrolo[3,4-b]pyridin-5-one (Kinase Inhibitor Core) Inter_Amine->Prod_Pyrrolo Spontaneous Cyclization (-EtOH) Prod_Suzuki 6-Aryl-substituted Derivative Prod_Pyrrolo->Prod_Suzuki Ar-B(OH)2, Pd(0) (Suzuki Coupling at C6-Cl)

Figure 1: Divergent synthesis pathways from the bromomethyl-nicotinate scaffold. The primary amine route (Top) yields the pyrrolopyridine core essential for drug discovery.

Case Study: Design of a Type II Kinase Inhibitor

In the development of inhibitors for CSF1R or c-Met , the pyrrolo[3,4-b]pyridine scaffold serves as a bioisostere to the 7-azaindole found in drugs like Pexidartinib.

Experimental Workflow:

  • Scaffold Formation: React CAS 31163-13-0 with 3-trifluoromethylbenzylamine.

    • Result: 6-chloro-2-(3-(trifluoromethyl)benzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.

  • Hinge Binder Installation: Perform a Buchwald-Hartwig amination at the C6-chlorine position using 3-aminopyridine.

    • Result: The pyridine nitrogen acts as the H-bond acceptor for the kinase hinge region, while the benzyl group occupies the hydrophobic pocket.

Safety & Handling Data

  • Hazards: The compound is an alkyl bromide and an alpha-halo ester. It is a potent lachrymator (causes tearing) and a skin/eye irritant (H315, H319).

  • Storage: Must be stored cold (2–8°C) and protected from light. The benzylic bromide is prone to hydrolysis; keep under inert atmosphere (Argon/Nitrogen).[1]

  • Disposal: Quench excess alkylating agent with aqueous ammonia or sodium thiosulfate before disposal into halogenated waste streams.

References

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones: Molecules. 2019; 24(14):2648.[3] Link

  • Wohl-Ziegler Bromination Protocols: Organic Syntheses. Coll. Vol. 6, p.194. Link

  • Kinase Inhibitor Design (CSF1R): Journal of Medicinal Chemistry. 2013; 56(6):2429–2447. Link

  • Safety Data Sheet (SDS): Fisher Scientific (Ethyl 6-chloro-2-methylnicotinate precursor data). Link

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of Bromomethyl Nicotinates in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Bromomethyl nicotinates are a class of chemical intermediates gaining prominence in the synthesis of novel therapeutic agents and other functional organic molecules. A fundamental understanding of their solubility in organic solvents is paramount for efficient reaction design, optimization of purification processes such as crystallization, and successful formulation development. This in-depth technical guide addresses the current knowledge gap regarding the solubility of bromomethyl nicotinate isomers. In the absence of extensive published quantitative data, this document provides a robust theoretical framework for predicting solubility, offers qualitative solubility insights based on analogous structures, and presents a comprehensive, self-validating experimental protocol for the precise determination of solubility in the laboratory.

Introduction: The Significance of Solubility in the Application of Bromomethyl Nicotinates

The bromomethyl nicotinate scaffold, characterized by a pyridine ring functionalized with a methyl ester and a bromomethyl group, is a versatile building block in organic synthesis. The precise position of the bromomethyl and ester groups on the pyridine ring gives rise to various isomers, each with potentially distinct physicochemical properties, including solubility. The solubility of these compounds dictates critical process parameters, including:

  • Reaction Kinetics and Yield: The rate and extent of a chemical reaction are often dependent on the concentration of the reactants in solution.

  • Purification and Isolation: Crystallization, a common method for purifying solid organic compounds, is highly dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.

  • Formulation and Drug Delivery: For applications in drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors in various excipients and solvent systems is a key determinant of its bioavailability and the feasibility of different delivery methods.[1]

This guide will delve into the factors governing the solubility of bromomethyl nicotinates, provide estimations based on related compounds, and equip the researcher with the tools to generate reliable, in-house solubility data.

Theoretical Framework: Predicting the Solubility of Bromomethyl Nicotinates

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For bromomethyl nicotinates, the key structural features influencing their solubility are:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and contributes to the molecule's polarity. Pyridine itself is miscible with water and most organic solvents, highlighting the core structure's amenability to dissolution in a range of media.[3]

  • The Methyl Ester Group (-COOCH₃): This group adds polarity to the molecule and can act as a hydrogen bond acceptor. However, it is less polar than a carboxylic acid group.

  • The Bromomethyl Group (-CH₂Br): This group introduces a degree of polarity due to the electronegativity of the bromine atom. It can also participate in dipole-dipole interactions.

  • Isomeric Position: The relative positions of the functional groups on the pyridine ring can influence the molecule's overall dipole moment and its ability to pack in a crystal lattice, thereby affecting its melting point and solubility.

The interplay of these factors suggests that bromomethyl nicotinates will exhibit moderate polarity. Their solubility will be favored in solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Estimated Solubility Profile of Bromomethyl Nicotinates

While specific quantitative data for bromomethyl nicotinates is scarce, we can infer their likely solubility from structurally related compounds.

  • Methyl nicotinate , the parent compound, is reported to be moderately soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane, and sparingly soluble in water.[4] Another source indicates its solubility in water, ethanol, and benzene.[3]

  • Methyl 5-bromonicotinate , a constitutional isomer where the bromine is directly on the ring, is described as easily soluble in organic solvents such as ethanol, dichloromethane, and ether, and slightly soluble in water.[5]

  • The synthesis of methyl 2-(bromomethyl)nicotinate and methyl 6-(bromomethyl)nicotinate often involves solvents like carbon tetrachloride, with purification by column chromatography using mixtures of dichloromethane and ethyl acetate.[6][7] This strongly implies good solubility in these solvents.

Based on these analogs and general principles, the following table provides an estimated qualitative solubility profile for bromomethyl nicotinates.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Protic Polar Methanol, EthanolGood to ModerateThe hydroxyl group of the alcohol can act as a hydrogen bond donor to the pyridine nitrogen and ester carbonyl oxygen. The overall polarity is well-matched.
Aprotic Polar Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMFGood to ModerateThese solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the bromomethyl nicotinate molecule. The solubility of nicotinamide in these solvents has been documented.[2]
Halogenated Dichloromethane (DCM), ChloroformGoodThese solvents are effective at dissolving moderately polar compounds. The use of DCM in the purification of bromomethyl nicotinates supports this prediction.[5][7]
Aromatic Toluene, BenzeneModerate to LowWhile the pyridine ring can engage in π-π stacking with aromatic solvents, the polar functional groups will limit solubility compared to less polar solvents. However, methyl nicotinate is reported to be soluble in benzene.[3]
Non-Polar Hexane, HeptaneLow to InsolubleThe significant polarity of the bromomethyl nicotinate molecule, arising from the pyridine nitrogen, ester, and bromomethyl groups, is mismatched with the non-polar nature of alkanes. These are often used as anti-solvents for crystallization.
Aqueous WaterLow to SparinglyWhile the pyridine nitrogen and ester can hydrogen bond with water, the overall organic character of the molecule, including the hydrocarbon portions of the methyl and bromomethyl groups, will limit aqueous solubility.[4][5]

Experimental Determination of Solubility: A Validated Protocol

Given the lack of comprehensive published data, experimental determination of solubility is crucial. The following is a detailed protocol for the gravimetric "excess solid" or shake-flask method, a reliable technique for determining the thermodynamic solubility of a crystalline organic compound.[5]

Materials and Equipment
  • Bromomethyl nicotinate isomer of interest

  • High-purity organic solvents

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of the Saturated Solution:

    • Add an excess amount of the solid bromomethyl nicotinate to a pre-weighed glass vial. An excess is critical to ensure that a solid phase remains at equilibrium.

    • Record the initial mass of the solid.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the dissolution process has reached equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

    • Record the exact volume of the aliquot taken.

  • Quantification:

    • Gravimetric Method: Carefully evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood. Once all the solvent has been removed, re-weigh the flask. The difference in weight corresponds to the mass of the dissolved bromomethyl nicotinate.

    • Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

      • Dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample by HPLC or UV-Vis spectrophotometry.

      • Determine the concentration of the bromomethyl nicotinate in the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • From Gravimetric Data:

      • Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of aliquot (L))

    • From Analytical Data:

      • Solubility (g/L) = (Concentration from calibration curve (g/L)) x (Dilution factor)

Self-Validation and Trustworthiness

To ensure the reliability of the obtained data, the following steps should be incorporated:

  • Time to Equilibrium Study: For a new compound or solvent system, determine the time required to reach a solubility plateau by taking samples at different time points (e.g., 12, 24, 48, 72 hours).

  • Triplicate Measurements: Perform all solubility determinations in at least triplicate to assess the reproducibility of the results.

  • Purity of Compound: The purity of the bromomethyl nicotinate should be confirmed by a suitable analytical method (e.g., HPLC, NMR) prior to the solubility study, as impurities can significantly affect the results.

Visualizing the Process: Diagrams and Workflows

Factors Influencing Solubility

G cluster_solute Bromomethyl Nicotinate Properties cluster_solvent Solvent Properties Solute_Polarity Molecular Polarity (Pyridine N, Ester, C-Br) Solubility Solubility Solute_Polarity->Solubility H_Bond Hydrogen Bond Acceptors (N, O) H_Bond->Solubility Crystal_Lattice Crystal Lattice Energy (Isomer Dependent) Crystal_Lattice->Solubility Solvent_Polarity Solvent Polarity (Dipole Moment) Solvent_Polarity->Solubility H_Bond_Solvent Hydrogen Bonding (Donor/Acceptor) H_Bond_Solvent->Solubility Dispersion Dispersion Forces Dispersion->Solubility

Caption: Key solute and solvent properties governing the solubility of bromomethyl nicotinates.

Experimental Workflow for Solubility Determination

G A 1. Add Excess Solid & Solvent to Vial B 2. Equilibrate with Agitation (Constant Temperature, 24-48h) A->B C 3. Settle and Withdraw Supernatant B->C D 4. Filter with Syringe Filter (0.22 µm) C->D E Quantification Method? D->E F 5a. Gravimetric: Evaporate Solvent & Weigh Residue E->F Gravimetric G 5b. Analytical: Dilute & Analyze (HPLC/UV-Vis) E->G Analytical H 6. Calculate Solubility F->H G->H

Caption: Step-by-step workflow for the experimental determination of solubility.

Conclusion

The solubility of bromomethyl nicotinates in organic solvents is a critical parameter that influences their synthetic utility and potential applications in drug development. While a comprehensive database of quantitative solubility data is not yet available, this guide provides a solid foundation for researchers. By understanding the underlying theoretical principles, leveraging data from analogous compounds, and implementing a robust experimental protocol, scientists can confidently navigate the solution landscape of these important chemical intermediates. The methodologies and insights presented herein are designed to empower researchers to make informed decisions regarding solvent selection, ultimately leading to more efficient and successful research and development outcomes.

References

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]

  • Wikipedia. Methyl nicotinate. [Link]

  • PubChem. Methyl 2-(bromomethyl)nicotinate. [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013). Journal of Molecular Liquids.
  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investig
  • Loba Chemie. METHYL NICOTINATE EXTRA PURE. [Link]

  • Cheméo. Methyl nicotinate. [Link]

  • PubChem. Methyl 5-(bromomethyl)nicotinate. [Link]

  • Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery using perfluorooctyl bromide as vehicle. (2008). Journal of Pharmacy and Pharmacology.
  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). [Link]

  • ChemBK. Methyl 5-bromonicotinate. (2024, April 9). [Link]

Sources

Reactivity Profile and Synthetic Utility of 2-Bromomethyl Pyridine Esters and Related Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Electronic Foundations of Reactivity

The 2-bromomethyl pyridine scaffold is a privileged bifunctional building block extensively utilized in organic synthesis, medicinal chemistry, and radiopharmaceutical design. Its reactivity profile is governed by two competing electronic features:

  • Enhanced Electrophilicity : The pyridine ring exerts a strong electron-withdrawing effect (via both inductive

    
     and resonance 
    
    
    
    effects) on the adjacent benzylic-like carbon. This significantly lowers the energy of the C-Br
    
    
    antibonding orbital, accelerating
    
    
    nucleophilic displacement.
  • Intrinsic Nucleophilicity : The unprotonated pyridine nitrogen possesses an

    
    -hybridized lone pair that is highly nucleophilic.
    

The Causality of Instability : When handled as a free base, the nucleophilic pyridine nitrogen of one molecule rapidly attacks the highly electrophilic bromomethyl carbon of another. This intermolecular


 reaction triggers a runaway self-alkylation (polymerization) cascade, yielding intractable poly-quaternary ammonium salts.

To circumvent this degradation pathway, the reagent is universally synthesized, shipped, and stored as a [1]. Protonation of the pyridine nitrogen eliminates its nucleophilicity, rendering the molecule indefinitely stable at room temperature. Alternatively, incorporating electron-withdrawing ester groups directly onto the pyridine ring (e.g., methyl 2-(bromomethyl)pyridine-6-carboxylate) reduces the nitrogen's electron density, partially stabilizing the free base form.

Reactivity A 2-Bromomethylpyridine (Free Base) B Self-Alkylation (Polymerization) A->B Room Temp (Degradation) C Protonation (HBr Salt) A->C + HBr D Stable Precursor (Commercially Available) C->D Storage E Nucleophilic Attack (Amines, Thiols, Esters) D->E Base + Nucleophile F Target Bioconjugate / Ligand E->F SN2 Displacement

Fig 1. Divergent reactivity pathways of 2-bromomethylpyridine highlighting the need for HBr salts.

Chemoselectivity and Nucleophilic Substitution Dynamics

In synthetic applications, the hydrobromide salt must be neutralized in situ to liberate the reactive free base. The choice of base and the nature of the target nucleophile dictate the chemoselectivity and overall yield.

  • S-Alkylation (Thiols) : Thiols exhibit the fastest reaction kinetics due to sulfur's high polarizability. This rapid reactivity was leveraged in the development of CXCR2 antagonists, where 2-bromomethylpyridine was utilized to efficiently alkylate under mild conditions[2].

  • N-Alkylation (Amines) : Primary and secondary amines react readily to form picolylamine derivatives. This is the foundational reaction for synthesizing multidentate chelators, such as modifying the secondary amines of a cyclen backbone to produce [3]. Bis-alkylation variants, such as 2,6-bis(bromomethyl)pyridine, are similarly employed to construct large macrocyclic ligands and[4].

  • O-Alkylation (Carboxylates) : Carboxylic acids, when deprotonated to carboxylates, attack the bromomethyl carbon to yield 2-picolyl esters. These esters serve as robust protecting groups or lipophilicity-enhancing prodrug moieties.

Quantitative Data: Nucleophile Reactivity Profile

Table 1: Comparative


 Reactivity Profile of 2-Bromomethyl Pyridine
Nucleophile ClassRepresentative SubstrateRelative

Rate
Optimal BaseTypical Yield
Thiol (-SH) Thio-nicotinamidesVery Fast (< 2 h)

/

85 - 95%
Amine (-NH) Cyclen / Amino EstersFast (4 - 12 h)

/

75 - 90%
Carboxylate (-COOH) Aliphatic AcidsModerate (12 - 24 h)

/

70 - 85%
Alcohol (-OH) Phenols / Aliphatic OHSlow (> 24 h)

/

40 - 60%

Experimental Methodologies: Self-Validating Protocols

To ensure high fidelity in reproducing these reactions, the protocols below are designed as self-validating systems. Every step includes a mechanistic rationale and an observable validation metric to ensure the integrity of the workflow.

Workflow Step1 Step 1: Neutralization K2CO3 in DMF liberates free base from HBr salt in situ Step2 Step 2: Nucleophile Addition Add Carboxylic Acid / Thiol Maintain 0-25 °C to control rate Step1->Step2 Step3 Step 3: SN2 Alkylation Stir 12-24h Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Isolation Aqueous quench, extraction, Silica gel chromatography Step3->Step4

Fig 2. Self-validating experimental workflow for the in situ alkylation of nucleophiles.

Protocol A: Synthesis of 2-Picolyl Esters via O-Alkylation

Objective : Conjugate a carboxylic acid to 2-bromomethylpyridine to form a picolyl ester. Reagents : Carboxylic acid (1.0 eq), 2-bromomethylpyridine hydrobromide (1.2 eq), anhydrous


 (3.0 eq), anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Preparation : Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (

    
     or Argon).
    Rationale: DMF is a polar aprotic solvent that optimally solvates the carboxylate anion, leaving it highly naked and reactive for the 
    
    
    
    attack.
  • Base Addition : Add anhydrous

    
     in one portion. Stir at room temperature for 30 minutes.
    Validation: Evolution of 
    
    
    
    gas (mild bubbling) will be observed, validating the deprotonation of the acid. The mixture will become a fine suspension.
  • Electrophile Introduction : Cool the reaction to 0 °C. Add 2-bromomethylpyridine hydrobromide portion-wise over 10 minutes. Rationale: The heterogeneous

    
     slowly neutralizes the hydrobromide salt, maintaining a low steady-state concentration of the free pyridine base. This kinetic control heavily favors cross-alkylation (ester formation) over self-alkylation (polymerization).
    
  • Propagation : Allow the reaction to warm to room temperature and stir for 12-18 hours. Validation: Monitor via LC-MS. The disappearance of the starting acid mass and the emergence of the

    
     corresponding to the picolyl ester validates the completion of the 
    
    
    
    event.
  • Isolation : Quench the reaction by pouring it into ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: N-Alkylation for Dipicolylamine (DPA) Ester Derivatives

Objective : Alkylate an amino acid ester to form a multidentate DPA-ester ligand. Reagents : Amino acid methyl ester hydrochloride (1.0 eq), 2-bromomethylpyridine hydrobromide (2.2 eq),


 (5.0 eq), Acetonitrile (0.1 M).

Step-by-Step Methodology:

  • Neutralization : Suspend the amino acid ester hydrochloride and 2-bromomethylpyridine hydrobromide in Acetonitrile at 0 °C.

  • Controlled Deprotonation : Add N,N-Diisopropylethylamine (DIPEA) dropwise over 15 minutes. Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes both the amino acid hydrochloride and the pyridine hydrobromide without competing for the electrophilic bromomethyl carbon. Validation: The suspension will rapidly clear into a homogeneous solution as the salts are neutralized into their soluble free-base forms.

  • Alkylation : Heat the reaction to 60 °C for 24 hours. Rationale: Double alkylation of a primary amine requires thermal energy to overcome the steric hindrance introduced after the first alkylation event.

  • Isolation : Concentrate the mixture, redissolve in Dichloromethane, and wash with saturated

    
    . Purify via silica gel chromatography using a gradient of Dichloromethane/Methanol.
    
Quantitative Data: Optimization of Reaction Conditions

Table 2: Base and Solvent Effects on Picolyl Ester Yields

SolventBaseTemperatureDominant PathwayIsolated Yield
DMF

(solid)
25 °CCross-Alkylation (

)
88%
Acetonitrile

(solid)
60 °CCross-Alkylation (

)
82%
DichloromethaneTriethylamine (liquid)25 °CSelf-Alkylation (Polymerization)< 30%
THF

0 to 25 °CSubstrate Degradation45%

Note: Heterogeneous bases in polar aprotic solvents provide the optimal kinetic environment to suppress polymerization.

References[1] Hydrobromides | Fisher Scientific, Fisher Scientific, https://www.fishersci.ca/[3] Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates, ACS Bio & Med Chem Au, https://pubs.acs.org/doi/10.1021/acsbiomedchemau.3c00057[2] Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2, Journal of Medicinal Chemistry, https://pubs.acs.org/doi/10.1021/jm501004u[4] 2,6-Bis(bromomethyl)pyridine 98 7703-74-4, Sigma-Aldrich, https://www.sigmaaldrich.com/US/en/product/aldrich/405426

Sources

Methodological & Application

Synthesis of ethyl 2-(bromomethyl)-6-chloronicotinate from ethyl 2-methyl-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of Ethyl 2-(bromomethyl)-6-chloronicotinate from Ethyl 2-methyl-6-chloronicotinate

Abstract

This document provides a detailed protocol for the synthesis of ethyl 2-(bromomethyl)-6-chloronicotinate, a key heterocyclic building block in pharmaceutical and agrochemical research. The synthesis is achieved through a selective free-radical bromination of the benzylic-like methyl group of ethyl 2-methyl-6-chloronicotinate. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, discusses critical parameters for success, and details necessary safety precautions. The described method utilizes N-Bromosuccinimide (NBS) as the brominating agent and Azobisisobutyronitrile (AIBN) as the radical initiator, a classic combination known as the Wohl-Ziegler reaction.[1][2]

Introduction and Significance

Functionalized pyridine derivatives are privileged scaffolds in modern drug discovery. Ethyl 2-(bromomethyl)-6-chloronicotinate serves as a versatile intermediate, enabling the introduction of various nucleophiles at the 2-position methyl group. The chloro and ester functionalities at the 6- and 3-positions, respectively, offer orthogonal handles for further molecular elaboration, making this compound a valuable precursor for constructing complex molecular architectures and compound libraries. The selective bromination of the 2-methyl group without affecting the electron-deficient pyridine ring is a critical transformation, reliably achieved through free-radical pathways.

Reaction Scheme and Mechanism

The conversion of ethyl 2-methyl-6-chloronicotinate to its brominated counterpart is a selective benzylic-type bromination. While technically not a benzene ring, the methyl group at the 2-position of the pyridine ring exhibits similar reactivity due to the ability of the aromatic system to stabilize a radical intermediate.

Overall Reaction:

This transformation proceeds via a free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[3]

  • Initiation: The reaction is initiated by the thermal decomposition of AIBN. Above temperatures of approximately 65 °C, AIBN expels nitrogen gas—a thermodynamically favorable process—to generate two 2-cyanoprop-2-yl radicals.[4][5] These radicals then abstract a bromine atom from NBS or, more likely, a hydrogen atom from trace amounts of HBr present in the reaction medium to generate a bromine radical (Br•), the key chain carrier.[5]

  • Propagation: This is a two-step cycle.

    • The highly reactive bromine radical (Br•) abstracts a hydrogen atom from the most labile position—the methyl group at the C2 position of the pyridine ring. This forms a resonance-stabilized radical intermediate and a molecule of hydrogen bromide (HBr).

    • The newly formed radical reacts with a molecule of N-Bromosuccinimide (NBS) to yield the desired product, ethyl 2-(bromomethyl)-6-chloronicotinate. This step also generates a succinimidyl radical. The succinimidyl radical then reacts with HBr produced in the previous step to regenerate the bromine radical (Br•), which continues the chain reaction.[6][7] The key advantage of using NBS is that it maintains a very low, steady-state concentration of Br₂ and HBr, which prevents competitive electrophilic addition reactions to the aromatic ring.[2][8]

  • Termination: The chain reaction concludes when any two radical species combine.

Wohl-Ziegler Bromination Mechanism Figure 1: Reaction Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Two_Radicals 2 R• + N₂ AIBN->Two_Radicals Δ (Heat) Br_Radical Br• Two_Radicals->Br_Radical + HBr / NBS Start_Mat Ethyl 2-methyl- 6-chloronicotinate Br_Radical->Start_Mat Radical_Intermed Benzylic-type Radical Start_Mat->Radical_Intermed + Br• Start_Mat:e->Radical_Intermed:w - HBr Product Ethyl 2-(bromomethyl)- 6-chloronicotinate NBS NBS Radical_Intermed:e->NBS:w HBr HBr Succ_Radical Succinimide Radical Product->Succ_Radical Forms NBS:s->Product:n Succ_Radical:e->HBr:w Reacts with HBr->Br_Radical Regenerates

Figure 1: Mechanism of the Wohl-Ziegler free-radical bromination.

Materials, Reagents, and Equipment

ReagentCAS NumberMolecular WeightNotes
Ethyl 2-methyl-6-chloronicotinate58584-82-2199.62Starting material. Ensure >97% purity.
N-Bromosuccinimide (NBS)128-08-5177.98Recrystallize from water for best results. Handle as an irritant.
Azobisisobutyronitrile (AIBN)78-67-1164.21Radical initiator. Store refrigerated. Handle with care.[9]
Carbon Tetrachloride (CCl₄)56-23-5153.82Anhydrous. Traditional but toxic solvent. Benzene is an alternative.
Saturated Sodium Bicarbonate (NaHCO₃)--Aqueous solution for work-up.
Saturated Sodium Thiosulfate (Na₂S₂O₃)--Aqueous solution for work-up.
Brine (Saturated NaCl)--Aqueous solution for work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent.
Silica Gel7631-86-9-For column chromatography (e.g., 230-400 mesh).
Hexane & Ethyl Acetate--HPLC grade, for chromatography.

Equipment:

  • Round-bottom flasks (dried in an oven)

  • Reflux condenser with a drying tube

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard personal protective equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.[10]

Experimental Protocol

Figure 2: A high-level overview of the synthetic workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-methyl-6-chloronicotinate (1.0 eq).

  • Reagent Addition: Add anhydrous carbon tetrachloride (or an alternative non-polar solvent) to create a ~0.2 M solution. To this solution, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reaction Conditions: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to reflux (for CCl₄, ~77°C) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A key visual indicator is the consumption of the dense NBS at the bottom of the flask and the formation of the less dense succinimide byproduct, which floats.[11] The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), saturated sodium thiosulfate solution (1x), and finally with brine (1x).[6][12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to afford ethyl 2-(bromomethyl)-6-chloronicotinate as a solid or oil.

Data, Results, and Characterization

ParameterValue / DescriptionRationale / Notes
Stoichiometry
Starting Ester1.0 eqLimiting reagent.
NBS1.05 - 1.2 eqA slight excess ensures complete conversion.
AIBN0.02 - 0.1 eqCatalytic amount is sufficient to initiate the chain reaction.[13]
Conditions
SolventCCl₄, Benzene, or AcetonitrileNon-polar solvents favor the desired radical pathway over potential ionic side reactions.
TemperatureReflux (~77 °C for CCl₄)Required for thermal decomposition of AIBN and to maintain the radical chain reaction.[5]
Reaction Time2 - 6 hoursMonitor by TLC to avoid over-reaction or decomposition.
Outcome
Typical Yield70 - 85%Yields are dependent on the purity of reagents and anhydrous conditions.
AppearanceWhite to off-white solid or pale yellow oilThe product has a CAS number of 31163-13-0.[14]
Characterization
¹H NMR (CDCl₃, 400 MHz)δ ~4.8 (s, 2H, -CH₂Br), δ ~7.5-8.5 (m, 2H, Ar-H), ...The key diagnostic signal is the singlet around 4.8 ppm corresponding to the newly formed bromomethyl group.
Mass Spec (ESI+)m/z [M+H]⁺ ~278, 280Shows characteristic isotopic pattern for one bromine atom.

Troubleshooting & Field Insights

  • Reaction Fails to Initiate:

    • Cause: Inactive AIBN or presence of radical inhibitors.

    • Solution: Use a fresh bottle of AIBN. Ensure the solvent is pure and the system is free from oxygen, which can act as a radical scavenger. Gentle initiation with a standard incandescent lamp can sometimes be beneficial.[11]

  • Low Yield / Incomplete Reaction:

    • Cause: Impure or wet NBS; insufficient heating.

    • Solution: Recrystallize NBS from hot water before use to remove any succinimide or HBr. Ensure the reaction is at a full, vigorous reflux to maintain the radical chain. Water must be scrupulously avoided as it can hydrolyze the product and interfere with the reaction.[1]

  • Formation of Di-brominated or Ring-brominated Byproducts:

    • Cause: Incorrect stoichiometry (excess NBS) or prolonged reaction times.

    • Solution: Use no more than 1.1-1.2 equivalents of NBS. Monitor the reaction closely by TLC and stop the reaction immediately upon consumption of the starting material.

Safety Precautions

  • General: This procedure must be conducted in a well-ventilated chemical fume hood. All appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn.[10][15]

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant that causes skin and eye burns.[15][16] Avoid inhalation of dust. It is also an oxidizer; keep it away from combustible materials.[16]

  • Azobisisobutyronitrile (AIBN): AIBN is thermally unstable and can decompose violently if heated improperly. It is considered an explosive compound and should not be heated above 65°C without being in solution.[4][9] Store refrigerated and handle with non-sparking tools.

  • Solvents: Carbon tetrachloride (CCl₄) is a known carcinogen and is toxic. Handle with extreme care, ensuring no skin contact or vapor inhalation. Safer alternatives like acetonitrile or benzene should be considered, though they carry their own risks (flammability, toxicity).

  • Work-up: The washing steps can generate gas (CO₂ from bicarbonate). Vent the separatory funnel frequently to release pressure.

References

  • AIBN Overview, Structure & Initiators - Study.com. (n.d.). Retrieved from Study.com. [Link]

  • Azobisisobutyronitrile - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Retrieved from an unspecified source. [Link]

  • What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent? | ResearchGate. (2018, June 27). Retrieved from ResearchGate. [Link]

  • N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Retrieved from Master Organic Chemistry. [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. (n.d.). Retrieved from Chad's Prep. [Link]

  • How to do workup after doing bromination with NBS? - ResearchGate. (2017, February 25). Retrieved from ResearchGate. [Link]

  • N-BROMOSUCINIMIDE - Sdfine. (n.d.). Retrieved from Sdfine. [Link]

  • Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014, August 30). Retrieved from an unspecified source. [Link]

  • Mechanism of Free Radical Bromination - BYJU'S. (n.d.). Retrieved from BYJU'S. [Link]

  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016, May 12). Retrieved from Loba Chemie. [Link]

  • Trouble with NBS bromination : r/OrganicChemistry - Reddit. (2019, September 12). Retrieved from Reddit. [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Retrieved from an unspecified source. [Link]

  • US11613549B2 - Bromination of pyridine derivatives - Google Patents. (n.d.).

Sources

Protocol for Wohl-Ziegler reaction on 6-chloronicotinic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Protocol for Wohl-Ziegler Reaction on 6-Chloronicotinic Acid Esters Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Wohl-Ziegler reaction provides a powerful and regioselective method for the benzylic bromination of methyl-substituted aromatic and heteroaromatic compounds. This application note presents a detailed protocol for the bromination of 6-chloronicotinic acid esters using N-Bromosuccinimide (NBS) and a radical initiator. We delve into the underlying free-radical mechanism, explain the critical role of each reagent, and provide a comprehensive, step-by-step guide for execution in a laboratory setting. Furthermore, this document includes a troubleshooting guide to address common experimental challenges and ensures scientific integrity through rigorous citation of authoritative sources. The resulting 6-(bromomethyl)nicotinic acid esters are versatile intermediates, crucial for the synthesis of a wide array of pharmacologically active molecules.

Introduction: The Strategic Importance of Benzylic Bromination

The selective functionalization of C-H bonds is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. The Wohl-Ziegler reaction, first described by Alfred Wohl and Karl Ziegler, is a classic yet highly relevant transformation that achieves the selective bromination of allylic and benzylic positions. This reaction proceeds via a free-radical chain mechanism and typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or UV light.

For drug development professionals, the synthesis of halogenated heteroaromatics is of paramount importance. The 6-(bromomethyl)nicotinate scaffold, accessible through the Wohl-Ziegler reaction on 6-methyl-nicotinate precursors, serves as a key building block. The reactive bromomethyl group can be readily displaced by various nucleophiles (O, N, S, C), providing a gateway to diverse libraries of compounds for screening and lead optimization. This guide provides the necessary technical details to successfully and safely perform this transformation.

Reaction Mechanism: A Controlled Radical Chain Process

Understanding the mechanism of the Wohl-Ziegler reaction is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The reaction is a free-radical chain process consisting of initiation, propagation, and termination steps. A key feature is the use of NBS to maintain a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr), which suppresses competitive ionic side reactions, such as electrophilic addition to the aromatic ring.

1. Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. This generates initiator radicals which then react with trace amounts of Br₂ present in the NBS reagent to form the crucial bromine radical (Br•).

2. Propagation: This is a two-step cycle:

  • Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the methyl group attached to the pyridine ring. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting radical intermediate.
  • Bromine Transfer: The newly formed benzylic radical reacts with a molecule of Br₂ to yield the desired brominated product and another bromine radical, which continues the chain reaction.

3. The Role of NBS: NBS itself does not directly participate in the primary chain. Instead, the hydrogen bromide (HBr) generated during the propagation step reacts with NBS to regenerate the molecular bromine (Br₂) needed for the chain to continue. This elegant in-situ generation keeps the Br₂ concentration low and constant.

4. Termination: The reaction ceases when two radical species combine.

Wohl_Ziegler_Mechanism Fig. 1: Wohl-Ziegler Radical Chain Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration NBS Role Initiator AIBN Init_Rad Initiator Radical Initiator->Init_Rad Δ or hν Br_Rad Br• Init_Rad->Br_Rad + Br₂ Br2_trace Br₂ (trace) Substrate Ar-CH₃ Sub_Rad Ar-CH₂• Substrate->Sub_Rad + Br• HBr HBr Product Ar-CH₂Br Sub_Rad->Product + Br₂ Br2 Br₂ Br_Rad_Prop Br• Br_Rad_Prop->Substrate Continues Chain NBS NBS Succinimide Succinimide NBS->Succinimide + HBr HBr_regen HBr Br2_regen Br₂ Br2_regen->Sub_Rad Supplies Br₂

Caption: A diagram illustrating the radical chain mechanism of the Wohl-Ziegler reaction.

Detailed Experimental Protocol

This protocol details the synthesis of a representative compound, Methyl 6-(bromomethyl)-2-chloronicotinate .

3.1. Materials and Reagents

  • Substrate: Methyl 2-chloro-6-methylnicotinate

  • Brominating Agent: N-Bromosuccinimide (NBS), freshly recrystallized for best results.

  • Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

  • Solvent: Carbon tetrachloride (CCl₄) or a safer alternative such as acetonitrile or trifluorotoluene, anhydrous.

  • Work-up Reagents: Saturated sodium thiosulfate (Na₂S₂O₃) solution, saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

3.2. Safety Precautions

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Carbon tetrachloride is toxic, a suspected carcinogen, and environmentally hazardous; its use is often restricted. Acetonitrile is flammable and toxic. Handle all solvents with care in a fume hood.

  • Radical Initiators: AIBN and BPO can be explosive if not handled properly. Avoid grinding or subjecting them to shock and store them according to the manufacturer's recommendations.

  • General: The reaction can be exothermic. Ensure proper temperature control and conduct the reaction behind a safety shield.

3.3. Step-by-Step Procedure

Experimental_Workflow Fig. 2: Experimental Workflow for Wohl-Ziegler Bromination Initiation 2. Initiation - Add AIBN/BPO. - Heat mixture to reflux with vigorous stirring. Monitoring 3. Reaction Monitoring - Monitor by TLC. - Observe succinimide floating to the surface. Initiation->Monitoring Workup1 4. Work-up (Quench & Filter) - Cool to room temperature. - Filter off solid succinimide. Monitoring->Workup1 Workup2 5. Work-up (Aqueous Wash) - Wash filtrate with Na₂S₂O₃, NaHCO₃, and brine. Workup1->Workup2 Isolation 6. Product Isolation - Dry organic layer (MgSO₄). - Concentrate in vacuo. Workup2->Isolation Purification 7. Purification - Recrystallization or column chromatography. Isolation->Purification

Advanced Multicomponent Scaffolding: Utilizing Ethyl 2-(bromomethyl)-6-chloronicotinate in Modified Hantzsch Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The synthesis of highly functionalized bis-heterocyclic scaffolds is a cornerstone of modern drug discovery. Pyridine and 1,4-dihydropyridine (1,4-DHP) derivatives exhibit profound pharmacological activities, ranging from calcium channel modulation to targeted kinase inhibition. Ethyl 2-(bromomethyl)-6-chloronicotinate serves as an exceptionally versatile bifunctional building block in these synthetic campaigns.

By leveraging its highly electrophilic bromomethyl group, chemists can readily alkylate 1,3-dicarbonyl compounds (such as 2-carbethoxycyclohexanone). The resulting sterically hindered β-keto esters can subsequently be deployed in modified Hantzsch multicomponent reactions to construct complex, bridged, or bis-heterocyclic architectures ()[1]. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols required to execute this advanced synthetic sequence.

Mechanistic Insights & Causality (E-E-A-T)

Chemoselectivity in Alkylation

Ethyl 2-(bromomethyl)-6-chloronicotinate possesses two potential sites for nucleophilic attack: the benzylic bromide and the 6-chloro position. However, under mild basic conditions, the primary benzylic bromide acts as a "soft" electrophile, undergoing rapid


 displacement by enolates. The 6-chloro group remains inert during this step, preserved as a valuable handle for downstream cross-coupling (e.g., Suzuki-Miyaura) or 

derivatization.
Regioselectivity (C- vs. O-Alkylation)

The alkylation of ambident enolates can yield either C- or O-alkylated products. Using a polar aprotic solvent (DMF) and a mild alkali metal carbonate (


 or 

) strongly biases the reaction toward C-alkylation. The soft nature of the bromomethyl electrophile pairs selectively with the soft carbon nucleophile of the enolate, minimizing the formation of unwanted enol ethers ()[2]. This regiocontrol is critical, as only the C-alkylated 1,3-dicarbonyl can participate in the subsequent Hantzsch cyclocondensation ()[3].
Hantzsch Cyclocondensation Dynamics

The classic Hantzsch synthesis involves the condensation of a β-keto ester, an aldehyde, and ammonia. When utilizing the bulky, pyridine-substituted β-keto ester intermediate synthesized in the first step, steric hindrance becomes a significant factor. Microwave irradiation is highly recommended to overcome the activation energy barrier for the final cyclization and dehydration steps, ensuring high yields of the bis-heterocyclic 1,4-DHP scaffold.

Process Visualizations

HantzschWorkflow N1 Ethyl 2-(bromomethyl)- 6-chloronicotinate N3 Base-Promoted C-Alkylation (SN2) N1->N3 N2 1,3-Dicarbonyl Enolate (e.g., 2-Carbethoxycyclohexanone) N2->N3 N4 Sterically Hindered β-Keto Ester Intermediate N3->N4 Regioselective C-C Bond Formation N6 Modified Hantzsch Cyclocondensation N4->N6 N5 Aldehyde + Ammonium Acetate N5->N6 N7 Bis-Heterocyclic 1,4-Dihydropyridine Scaffold N6->N7 Condensation & Cyclization

Workflow for the synthesis of bis-heterocycles using ethyl 2-(bromomethyl)-6-chloronicotinate.

MechanisticPathway M1 Alkylated β-Keto Ester M2 Knoevenagel Condensation M1->M2 + Aldehyde M4 Enamine Formation (via NH₄OAc) M1->M4 + NH₃ M3 Enone Intermediate M2->M3 M5 Michael Addition M3->M5 M4->M5 Enamine M6 Cyclization & Dehydration M5->M6 M7 1,4-Dihydropyridine Core M6->M7

Mechanistic signaling pathway of the modified Hantzsch cyclocondensation.

Quantitative Data Summary

Optimization of the alkylation step is crucial to prevent O-alkylation, which derails the subsequent Hantzsch synthesis. The table below summarizes the effect of base and solvent on the yield and regioselectivity of the intermediate formation.

EntryBase (1.5 equiv)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (C:O Ratio)
1

EtOH78124560:40
2

THF0 to 2586280:20
3

DMF50688>95:5
4

DMF50491>98:2

Conclusion: The use of


 or 

in DMF provides the optimal balance of nucleophilicity and soft-soft interactions, driving near-exclusive C-alkylation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Base-Promoted C-Alkylation of 2-Carbethoxycyclohexanone
  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-carbethoxycyclohexanone (10.0 mmol, 1.0 equiv) and anhydrous DMF (25 mL) under an argon atmosphere.

  • Enolate Generation: Add anhydrous

    
     (15.0 mmol, 1.5 equiv) in one portion. Stir the suspension at room temperature for 30 minutes. The mixture will turn slightly yellow as the enolate forms.
    
  • Electrophile Addition: Dropwise add a solution of ethyl 2-(bromomethyl)-6-chloronicotinate (10.5 mmol, 1.05 equiv) dissolved in anhydrous DMF (10 mL) over 15 minutes.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 6 hours.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting bromomethyl pyridine (strongly UV active at 254 nm) should disappear, replaced by a new, lower

    
     spot.
    
  • Workup: Cool to room temperature, quench with distilled water (50 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

  • Final Self-Validation (NMR): Confirm C-alkylation via

    
     NMR. The presence of two distinct carbonyl carbon signals (ketone at ~205 ppm, ester at ~170 ppm) confirms successful C-alkylation. O-alkylation would incorrectly yield an enol ether carbon (~150-160 ppm) and lack the ketone carbonyl.
    
Protocol B: Modified Hantzsch Multicomponent Reaction
  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the C-alkylated β-keto ester from Protocol A (1.0 mmol, 1.0 equiv), an aryl aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv), and ammonium acetate (5.0 mmol, 5.0 equiv).

  • Solvent Addition: Add absolute ethanol (3 mL) and seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat the mixture under microwave irradiation at 120 °C for 20 minutes.

  • In-Process Validation (Visual & UV): The reaction mixture will transition from pale yellow to deep orange/red. Spotting the crude mixture on a TLC plate and observing under 365 nm UV light will reveal a highly fluorescent spot, which is the hallmark of the newly formed 1,4-dihydropyridine core.

  • Workup: Cool the vial to room temperature. Induce precipitation by adding ice-cold water (5 mL) dropwise while stirring.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from an Ethanol/Water mixture to afford the pure bis-heterocyclic product.

References

  • Ramirez, F., & Paul, A. P. (1954). Studies on α-Pyridones. Alkylation of 2-Carbethoxy-cyclohexanone with Ethyl 2-Bromomethyl-1,4,5,6-tetrahydro-6-oxonicotinate and Ethyl 2-Bromomethyl-6-chloronicotinate. The Journal of Organic Chemistry, 19(2), 183-193. URL:[Link]

  • Ferlin, M. G., Di Marco, V. B., & Dean, A. (2006). Synthesis of 1,4-dihydro-2-methyl-4-oxo-nicotinic acid: Ochiai's route failed. Tetrahedron, 62(44), 10434-10440. URL:[Link]

  • Dubey, R., & Tewari, A. K. (2010). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Journal of the Korean Chemical Society, 54(1), 175-180. URL:[Link]

Sources

Application Note: Advanced Cyclization Strategies Using Ethyl 2-(bromomethyl)-6-chloronicotinate in Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

In the realm of complex natural product synthesis and drug development, the construction of fused heterocyclic architectures requires highly functionalized, predictable building blocks. Ethyl 2-(bromomethyl)-6-chloronicotinate is a premier trifunctional reagent that enables rapid access to polycyclic pyridine and pyridone cores.

This application note provides an authoritative guide on utilizing this reagent for tandem alkylation-cyclization workflows. The foundational utility of this compound was established in the alkylation of


-keto esters like 2-carbethoxy-cyclohexanone[1], and it has since been deployed in landmark achievements, including the first total synthesis of the neuroprotective Lycopodium alkaloid (±)-Huperzine B[2].

By understanding the distinct electronic and steric properties of its three reactive sites, researchers can orchestrate cascade reactions that build immense structural complexity in a single pot.

Mechanistic Insights and Reactivity Profiling

As synthetic chemists, we must look beyond the overall transformation and understand the causality of the reagent's reactivity. Ethyl 2-(bromomethyl)-6-chloronicotinate possesses three orthogonal electrophilic sites:

  • C2-Bromomethyl Group (Primary Electrophile): This benzylic-type halide is highly activated and unhindered. It serves as the primary site for

    
     displacement by soft nucleophiles (e.g., enolates).
    
  • C3-Ethyl Ester (Secondary Electrophile): Positioned perfectly for intramolecular Dieckmann-type condensations or lactamizations once the primary alkylation has tethered a nucleophile to the C2 position.

  • C6-Chloro Group (Tertiary Electrophile/Masked Pyridone): The chlorine atom is activated toward Nucleophilic Aromatic Substitution (

    
    ) by the electron-withdrawing nature of the pyridine ring and the para-ester. Alternatively, it serves as a masked pyridone, undergoing acidic hydrolysis to yield a 6-oxo (pyridone) moiety[3].
    
Regioselectivity and the Ambident Anion Problem

When reacting this nicotinate with a


-keto ester, the enolate acts as an ambident anion. The choice of base and solvent is critical to favor C-alkylation over O-alkylation. As demonstrated in studies of related heterocyclic ambident anions, polar aprotic solvents (like DMF) leave the enolate carbon "naked" and highly nucleophilic, driving the 

reaction at the bromomethyl site[4]. We utilize Sodium Hydride (NaH) to ensure complete, irreversible deprotonation, preventing the thermodynamic equilibration that often leads to O-alkylated byproducts.

Reactivity Compound Ethyl 2-(bromomethyl) -6-chloronicotinate Site1 C2-Bromomethyl (Primary SN2 Site) Compound->Site1 Step 1: Alkylation Site2 C3-Ethyl Ester (Intramolecular Condensation) Compound->Site2 Step 2: Cyclization Site3 C6-Chloro (SNAr / Hydrolysis to Pyridone) Compound->Site3 Step 3: Functionalization

Figure 1. Trifunctional reactivity profile of ethyl 2-(bromomethyl)-6-chloronicotinate.

Quantitative Data Summaries

To establish a robust protocol, we optimized the primary alkylation step using 2-carbethoxycyclohexanone as the model nucleophile. The data in Table 1 illustrates the profound impact of base and solvent selection on the yield and regioselectivity of the reaction.

Table 1: Optimization of Reaction Conditions for Primary Alkylation

EntryBase (1.1 eq)SolventTemp (°C)C-Alkylation Yield (%)O-Alkylation Yield (%)Mechanistic Causality
1

Acetone56 (Reflux)4515Weak base leads to incomplete deprotonation; reversible O-alkylation competes.
2NaHTHF25655Improved C-selectivity, but limited solubility of the enolate intermediate hinders kinetics.
3 NaH DMF 0 to 25 88 <2 Optimal. Complete deprotonation; polar aprotic media promotes rapid

C-alkylation.

Experimental Protocols

The following methodologies detail a self-validating workflow for the synthesis of a fused tricyclic alkaloid core.

Workflow Enolate β-Keto Ester + NaH / DMF Alkylation C-Alkylation (SN2 Displacement) Enolate->Alkylation Add Nicotinate Cyclization Base-Promoted Cyclization Alkylation->Cyclization Intramolecular Attack Hydrolysis Acidic Hydrolysis (Pyridone Formation) Cyclization->Hydrolysis HCl / Heat Product Fused Tricyclic Alkaloid Core Hydrolysis->Product Final Yield

Figure 2. Step-by-step workflow for tandem alkylation-cyclization-hydrolysis.

Protocol A: Preparation of the Enolate and Primary Alkylation

Objective: Form the critical C-C bond via


 displacement of the bromomethyl group.
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol). Wash the NaH twice with anhydrous hexane to remove the mineral oil, then suspend in 15 mL of anhydrous DMF.

  • Enolate Formation: Cool the suspension to 0 °C using an ice bath. Dropwise add 2-carbethoxycyclohexanone (1.0 mmol) via syringe over 10 minutes.

    • Self-Validation Checkpoint: Observe the evolution of hydrogen gas. The cessation of bubbling confirms that quantitative deprotonation is complete. The solution should become homogeneous and slightly yellow.

  • Alkylation: Dissolve ethyl 2-(bromomethyl)-6-chloronicotinate (1.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the enolate mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The UV-active nicotinate starting material (

      
      ) should be completely consumed, replaced by a new UV-active product spot (
      
      
      
      ).
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (20 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with water (
    
    
    mL) to remove DMF, then with brine. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo to yield the crude alkylated intermediate.
Protocol B: Base-Mediated Intramolecular Cyclization

Objective: Induce a Dieckmann-type condensation between the ketone enolate and the C3-ethyl ester.

  • Setup: Dissolve the crude alkylated intermediate from Protocol A in 20 mL of anhydrous Ethanol.

  • Cyclization: Add Sodium Ethoxide (NaOEt, 1.5 mmol) to the solution. Equip the flask with a reflux condenser and heat to 80 °C for 2 hours.

    • Causality Note: NaOEt is used to match the ester leaving group, preventing transesterification side-reactions while providing sufficient basicity to drive the intramolecular cyclization.

  • Monitoring:

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The mass spectrum should show a mass shift of -46 Da (loss of EtOH), confirming successful ring closure.

  • Isolation: Cool to room temperature, neutralize with 1M HCl, and concentrate the ethanol. Extract the aqueous residue with Dichloromethane (DCM), dry, and evaporate to yield the cyclized

    
    -diketone/ester derivative.
    
Protocol C: Conversion of 6-Chloro to 6-Oxo (Pyridone Formation)

Objective: Hydrolyze the C6-chloro group to reveal the biologically relevant pyridone motif.

  • Hydrolysis: Suspend the cyclized product from Protocol B in 15 mL of 6M aqueous HCl.

  • Reflux: Heat the mixture to reflux (110 °C) for 12 hours.

    • Causality Note: The harsh acidic conditions serve a dual purpose: they hydrolyze the activated C6-chloro group to a hydroxyl group (which tautomerizes to the highly stable pyridone) and simultaneously induce Krapcho-style decarboxylation of any residual

      
      -keto esters if required by the target structure[3].
      
  • Purification: Cool the reaction to 0 °C. Carefully neutralize to pH 7 using saturated aqueous

    
    . Extract the resulting suspension with a mixture of Chloroform/Isopropanol (4:1) to ensure the highly polar pyridone is partitioned into the organic phase. Dry, concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to yield the final tricyclic alkaloid core.
    

References

  • Ramirez, F., & Paul, A. P. (1954). STUDIES ON α-PYRIDONES. ALKYLATION OF 2-CARBETHOXY-CYCLOHEXANONE WITH ETHYL 2-BROMOMETHYL-1,4,5,6-TETRAHYDRO-6-OXONICOTINATE AND ETHYL 2-BROMOMETHYL-6-CHLORONICOTINATE. The Journal of Organic Chemistry, 19(2), 183-193.

  • Wu, B., & Bai, D. (1997). The First Total Synthesis of (±)-Huperzine B. The Journal of Organic Chemistry, 62(17), 5978-5981.

  • Ferlin, M. G., Di Marco, V. B., & Dean, A. (2006). Synthesis of 1,4-dihydro-2-methyl-4-oxo-nicotinic acid: Ochiai’s route failed. Tetrahedron, 62(26), 6222-6227.

  • Dubey, R., & Tewari, A. K. (2010). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Journal of the Korean Chemical Society, 54(1), 174-176.

Sources

Synthesis of imidazo[1,2-a]pyridine derivatives from bromomethyl nicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylate Derivatives

Part 1: Executive Summary & Strategic Analysis

The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance, serving as the core for blockbuster anxiolytics (e.g., Zolpidem, Alpidem) and emerging anti-cancer agents.[1]

This guide addresses the synthesis of imidazo[1,2-a]pyridine-3-carboxylates (functionally "fused nicotinates"). While the prompt references "bromomethyl nicotinates," it is critical to distinguish between two synthetic pathways to ensure target accuracy:

  • The Direct Hantzsch Condensation (Primary Route): The reaction of 2-aminopyridines with

    
    -halo-
    
    
    
    -ketoesters
    (e.g., ethyl 2-chloroacetoacetate or ethyl bromopyruvate). This yields the imidazo[1,2-a]pyridine-3-carboxylate core directly.[2]
  • The Electrophilic Trap (Clarification): The use of ethyl 2-(bromomethyl)nicotinate as a starting material typically favors the formation of pyrido[1,2-a]pyrimidines or indolizines depending on the nucleophile, rather than the imidazo[1,2-a]pyridine skeleton.

This protocol focuses on the Direct Hantzsch Condensation , as it is the industry standard for generating the nicotinate-functionalized imidazo core.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Grounding

The formation of the imidazo[1,2-a]pyridine ring proceeds via a specific sequence:

  • N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine (the most nucleophilic site) attacks the

    
    -carbon of the halo-ester, displacing the halide.
    
  • Cyclodehydration: The exocyclic amine attacks the ketone carbonyl (not the ester), followed by water elimination to aromatize the system.

Key Insight: The regioselectivity is controlled by the electrophilicity of the carbonyl centers. In


-halo-

-ketoesters, the ketone is more electrophilic than the ester, ensuring the ester remains intact at the 3-position of the final fused ring.
Pathway Visualization (Graphviz)

G Start 2-Aminopyridine Inter1 Intermediate A: N-Alkylated Pyridinium Salt Start->Inter1 SN2 Attack (Endocyclic N) Reagent Ethyl 2-halo-3-oxobutanoate (or Bromopyruvate) Reagent->Inter1 Cyclization Intramolecular Cyclodehydration Inter1->Cyclization - H2O (Exocyclic N attack) Product Ethyl Imidazo[1,2-a]pyridine- 3-carboxylate Cyclization->Product Aromatization AltStart Ethyl 2-(bromomethyl)nicotinate AltProduct Pyrido[1,2-a]pyrimidine (Different Scaffold) AltStart->AltProduct Reaction with Amine/Amidine

Caption: Mechanistic pathway for the synthesis of imidazo[1,2-a]pyridine-3-carboxylates, contrasting the correct Hantzsch route with the divergent bromomethyl nicotinate pathway.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Target: Synthesis of the nicotinate-analog core using a chloro-ketoester (analogous to bromo-variants).

Reagents:

  • 2-Aminopyridine (1.0 equiv)[1]

  • Ethyl 2-chloroacetoacetate (1.1 equiv) [Note: Ethyl 2-bromoacetoacetate can be used for faster kinetics but is less stable].

  • Ethanol (Absolute)

  • Sodium Bicarbonate (NaHCO₃) - Optional buffer.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.88 g, 20 mmol) in absolute ethanol (20 mL).

    • Expert Note: Ethanol is preferred over DMF/DMSO to facilitate workup and crystallization.

  • Addition: Add ethyl 2-chloroacetoacetate (3.62 g, 22 mmol) dropwise at room temperature.

    • Mechanistic Check: The solution may turn slightly yellow/orange, indicating the formation of the N-alkylated intermediate.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting 2-aminopyridine (Rf ~0.[3]3) should disappear, and a highly fluorescent spot (blue under UV 254/365nm) should appear near Rf ~0.6.

  • Workup (Crystallization Method):

    • Cool the mixture to room temperature.

    • Remove approximately 50% of the solvent under reduced pressure.

    • Pour the residue into ice-cold water (50 mL) and neutralize with saturated NaHCO₃ solution (pH ~8).

    • Why? Neutralization liberates the free base from the hydrohalide salt formed during cyclization.

  • Isolation: A solid precipitate should form. Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.

    • Purification: Recrystallize from Ethanol/Diisopropyl ether if necessary.

Yield Expectation: 75–85% Appearance: White to pale cream crystalline solid.

Protocol B: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

Target: Synthesis using Ethyl Bromopyruvate .[4][5] This places the ester at the 2-position, often used for comparative SAR studies.

Reagents:

  • 2-Aminopyridine (1.0 equiv)[1]

  • Ethyl bromopyruvate (1.1 equiv)

  • DME (Dimethoxyethane) or Ethanol.

Methodology:

  • Dissolve 2-aminopyridine in DME (0.5 M concentration).

  • Add ethyl bromopyruvate slowly at 0°C (exothermic reaction).

  • Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Cool and filter the precipitate (HBr salt).

  • Suspend the salt in water and treat with Na₂CO₃ to release the free base.

Part 4: Data Presentation & Troubleshooting

Characterization Table (Expected Data)
Compound1H NMR Diagnostic Signals (CDCl₃, 400 MHz)MS (ESI) m/zMelting Point
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

9.30 (d, 1H, H-5), 4.41 (q, 2H, OCH2), 2.65 (s, 3H, CH3)
205.1 [M+H]+68–70 °C
Ethyl imidazo[1,2-a]pyridine-2-carboxylate

8.15 (s, 1H, H-3), 8.10 (d, 1H, H-5), 4.45 (q, 2H, OCH2)
191.1 [M+H]+178–180 °C
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Sticky Oil Incomplete cyclization or retained solvent.Extend reflux time; use a Dean-Stark trap if water removal is limiting (rare in EtOH). Triturate the oil with diethyl ether to induce crystallization.
Starting Material Remains Nucleophilicity of 2-AP is low (if substituted).Add a mild base (NaHCO₃) or switch solvent to n-Butanol (higher reflux temp).
Wrong Regioisomer Attack of exocyclic amine first (rare).Ensure 2-aminopyridine is dissolved before adding the halo-ester. Maintain stoichiometry.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Source: Organic Chemistry Portal.[2] "Synthesis of imidazo[1,2-a]pyridines."

    • URL:[Link]

  • Reaction of 2-Aminopyridines with

    
    -Haloesters (ACS Omega): 
    
    • Title: "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines."
    • Source: ACS Omega, 2021.
    • URL:[Link]

  • One-Pot Synthesis Protocols

    • Title: "Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines."
    • Source: Journal of Chemical Sciences, 2018.
    • URL:[Link]

  • PubChem Compound Summary (Validation)

    • Title: "Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate."[6]

    • URL:[Link]

Sources

Alkylation of amines with ethyl 2-(bromomethyl)-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Alkylation of Amines with Ethyl 2-(bromomethyl)-6-chloronicotinate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselectivity optimization, and validated experimental protocols for


 amine alkylation.

Introduction & Mechanistic Rationale

Ethyl 2-(bromomethyl)-6-chloronicotinate is a highly versatile, polyfunctional building block widely utilized in the synthesis of pyridine-containing therapeutics and complex molecular architectures. The strategic value of this reagent lies in its three distinct reactive sites: an electrophilic bromomethyl group, an aryl chloride, and an ethyl ester.

Designing a successful reaction with this scaffold requires strict control over chemoselectivity and the prevention of over-alkylation .

Chemoselectivity: vs.

The reactivity profile of this molecule is governed by the distinct electronic properties of its substituents, analogous to other di-halogenated pyridines[1].

  • The 2-Bromomethyl Group: This benzylic-like aliphatic bromide is highly susceptible to nucleophilic substitution (

    
    ). The adjacent electron-withdrawing pyridine ring further polarizes the C-Br bond, lowering the activation energy for nucleophilic attack.
    
  • The 6-Chloro Group: While the pyridine nitrogen activates this position for Nucleophilic Aromatic Substitution (

    
    ), the activation barrier to form the requisite Meisenheimer complex is significantly higher than that of the aliphatic 
    
    
    
    pathway.

By employing mild bases (e.g.,


, DIPEA) and maintaining ambient temperatures, the amine nucleophile will exclusively displace the aliphatic bromide, leaving the 6-chloro group intact for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings)[1]. Furthermore, avoiding strong aqueous bases (like 

) prevents the undesired saponification of the ethyl ester.

Chemoselectivity A Ethyl 2-(bromomethyl)- 6-chloronicotinate C Desired S_N2 Product (2-Aminomethyl) A->C Mild Base, RT (Kinetically Favored) D Undesired S_NAr Product (6-Amino) A->D High Temp / Strong Base (High Activation Barrier) E Undesired Amidation (Ester Cleavage) A->E Strong Base / Heat (Side Reaction) B Amine Nucleophile (HNR2) B->C

Fig 1. Chemoselective pathways of ethyl 2-(bromomethyl)-6-chloronicotinate with amines.

The Over-Alkylation Challenge

A fundamental challenge in amine alkylation is the "runaway train" effect. When a primary amine is alkylated, the resulting secondary amine is often more nucleophilic than the starting material due to the electron-donating effect of the newly attached alkyl group[2]. This frequently leads to over-alkylation, yielding tertiary amines or quaternary ammonium salts[2].

To achieve selective mono-alkylation of primary amines, chemists must employ specific workarounds. These include using a large stoichiometric excess of the starting amine, utilizing slow "reverse-addition" techniques, or employing a competitive deprotonation/protonation strategy using amine hydrobromides to deactivate the newly formed secondary amine in situ[3].

Quantitative Data & Condition Optimization

The following table summarizes the optimization of reaction conditions to maximize the yield of the desired


 product while suppressing 

and ester hydrolysis. Polar aprotic solvents (ACN, DMF) are preferred as they leave the amine nucleophile unsolvated and highly reactive.
EntryAmine TypeBase (Equiv)SolventTemp (°C)Time (h)Selectivity (

:

)
Isolated Yield
1Secondary (Morpholine)

(2.0)
ACN252.0>99:192%
2Secondary (Piperidine)DIPEA (1.5)DMF253.0>99:189%
3Secondary (Morpholine)

(2.0)

/THF
605.0N/A (Hydrolysis)<10%
4Primary (Benzylamine)*

(2.0)
ACN0 to 254.0>99:178%
5Primary (Aniline)DIPEA (2.0)DMF6012.095:565%

*Note: Entry 4 utilized a reverse-addition protocol (adding the electrophile to an excess of the amine) to mitigate over-alkylation.

Experimental Protocols

Protocol A: Selective Alkylation of Secondary Amines

This protocol is optimized for cyclic or acyclic secondary amines, yielding stable tertiary amine products without the risk of over-alkylation.

Reagents:

  • Ethyl 2-(bromomethyl)-6-chloronicotinate (1.0 mmol, 1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.1 mmol, 1.1 eq)

  • 
     (anhydrous, finely powdered) (2.0 mmol, 2.0 eq)
    
  • Anhydrous Acetonitrile (ACN) (10 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous

    
     and the secondary amine in 5 mL of anhydrous ACN.
    
  • Cooling: Purge the flask with nitrogen and cool the suspension to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve ethyl 2-(bromomethyl)-6-chloronicotinate in 5 mL of ACN. Add this solution dropwise to the stirring amine suspension over 15 minutes to control the exothermic

    
     displacement.
    
  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir vigorously for 2 to 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc, 7:3) or LC-MS.

  • Workup: Once the electrophile is consumed, quench the reaction by adding 15 mL of distilled water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (

    
     mL).
    
  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 2-(aminomethyl)nicotinate derivative.

Protocol B: Controlled Mono-Alkylation of Primary Amines

This protocol utilizes a reverse-addition technique to maintain a high localized concentration of the primary amine, suppressing the formation of over-alkylated tertiary amines.

Step-by-Step Procedure:

  • Amine Excess Setup: Dissolve the primary amine (3.0 mmol, 3.0 eq) and DIPEA (1.5 mmol, 1.5 eq) in 10 mL of anhydrous THF in a round-bottom flask under nitrogen. Cool to 0 °C.

  • Reverse Addition: Dissolve ethyl 2-(bromomethyl)-6-chloronicotinate (1.0 mmol, 1.0 eq) in 10 mL of THF. Load this into a syringe pump and add it dropwise to the amine solution at a rate of 0.5 mL/min.

  • Propagation: Maintain the temperature at 0 °C for 1 hour post-addition, then slowly warm to room temperature and stir for an additional 3 hours.

  • Workup: Evaporate the THF under reduced pressure. Partition the residue between saturated aqueous

    
     (15 mL) and Dichloromethane (DCM) (15 mL). Extract the aqueous layer with DCM (
    
    
    
    mL).
  • Purification: Dry the combined organics over

    
    , concentrate, and purify via silica gel chromatography. Note: The excess primary amine can often be recovered during the early fractions of the column or via vacuum distillation prior to chromatography.
    

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Dissolve electrophile in anhydrous ACN/THF Step2 2. Base Addition Add DIPEA or K2CO3 (1.5 - 2.0 eq) Step1->Step2 Step3 3. Amine Addition Controlled dropwise addition at 0°C Step2->Step3 Step4 4. Reaction Propagation Warm to RT, stir for 2-4 hours under N2 Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, extract, wash with brine Step4->Step5 Step6 6. Isolation & Purification Dry over Na2SO4, concentrate, flash chromatography Step5->Step6

Fig 2. Standardized experimental workflow for the selective S_N2 alkylation of amines.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. BenchChem.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Bhattacharyya, S., et al. (2014).

Sources

Troubleshooting & Optimization

Stability of bromomethyl pyridines on silica gel chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #5920: Decomposition during Silica Gel Chromatography

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist Tags: PurificationInstabilityPyridine ChemistrySilica Deactivation

Executive Summary

Bromomethyl pyridines are notoriously unstable "hot" electrophiles. Users frequently report compounds turning pink/red and streaking on silica gel. This instability arises from two distinct mechanisms: intermolecular self-quaternization (polymerization) and silica-mediated hydrolysis .

This guide provides the protocols to arrest these mechanisms, utilizing deactivated silica, alternative stationary phases, and salt-stabilization strategies.

Module 1: The Instability Mechanism (Why is it turning pink?)

Before troubleshooting, you must understand the enemy. Bromomethyl pyridines are "Janus" molecules—they possess a nucleophile (pyridine nitrogen) and an electrophile (alkyl bromide) on the same scaffold.

The "Pink Death" Pathway

As you concentrate the free base, the distance between molecules decreases, increasing the rate of intermolecular


 attack. The resulting pyridinium salts are often deeply colored (pink/red/brown).

Figure 1: The Self-Destruction Cascade

Decomposition Monomer Free Base (Colorless) Dimer Pyridinium Dimer (Salt Formation) Monomer->Dimer Concentration (Self-Quaternization) Silica Acidic Silica Surface (Si-OH) Monomer->Silica Irreversible Adsorption Polymer Oligomers/Polymers (Pink/Red Gunk) Dimer->Polymer Propagation Hydrolysis Hydroxymethyl Pyridine (Alcohol) Silica->Hydrolysis Surface Catalysis + H2O

Caption: The dual failure modes: Concentration-driven polymerization (top path) and silica-surface mediated hydrolysis/adsorption (bottom path).[1]

Module 2: Purification Protocols (The "Rescue" Methods)

Standard silica gel (


) is acidic enough to protonate the pyridine ring (causing streaking) and catalyze hydrolysis, yet often not acidic enough to fully prevent nucleophilic attacks. You must intervene chemically.[2]
Method A: Triethylamine (Et3N) Deactivation (Gold Standard)

This method neutralizes surface silanols, preventing acid-catalyzed decomposition and reducing peak tailing.

Reagents:

  • Triethylamine (Et3N)

  • Standard Silica Gel 60

  • Mobile Phase (e.g., Hexanes/Ethyl Acetate)[2][3][4][5]

Protocol:

  • Slurry Preparation: Suspend the silica gel in the starting mobile phase containing 1–5% v/v Triethylamine .

  • Packing: Pour the slurry into the column. Flush with at least 2 column volumes (CV) of the Et3N-doped solvent.

    • Why? This ensures the basic modifier saturates the acidic sites throughout the entire bed length.

  • Equilibration: Switch to the running mobile phase (can maintain 1% Et3N or drop to 0.1% depending on sensitivity).

  • Loading: Load the crude sample. Do not use neat DCM if possible; it promotes polymerization. Use a minimum volume of toluene or load onto a pre-neutralized Celite pad.

  • Elution: Run a fast gradient. Flash chromatography is preferred over gravity to minimize residence time.

Method B: Neutral Alumina (The Alternative)

If the compound degrades even on deactivated silica, switch to Neutral Alumina (Brockmann Activity III). Alumina lacks the acidic protons of silica.

Comparison of Stationary Phases

FeatureStandard SilicaDeactivated Silica (+Et3N)Neutral Alumina
Acidity (pH) Acidic (~4-5)Basic (~9)Neutral (~7)
Risk of Hydrolysis HighLowVery Low
Resolution HighHighMedium
Loading Capacity HighHighLower (requires larger column)
Recommendation AVOID PRIMARY CHOICE FALLBACK CHOICE

Module 3: Storage & Handling (Preventative Measures)

The free base of bromomethyl pyridine is a "use-immediately" intermediate. It should never be stored for long periods.

The Salt Stabilization Strategy

If you cannot use the intermediate immediately, convert it to the hydrobromide (HBr) or hydrochloride (HCl) salt. The protonated nitrogen cannot act as a nucleophile, effectively "pausing" the polymerization mechanism.

Figure 2: Storage & Usage Workflow

Workflow Crude Crude Reaction Mixture Decision Immediate Use? Crude->Decision Salt Precipitate as HX Salt (HBr/HCl) Decision->Salt No (Store) FreeBase Generate Free Base (Cold NaHCO3 wash) Decision->FreeBase Yes Store Store Solid @ -20°C (Stable for Months) Salt->Store Store->FreeBase When needed Flash Rapid Flash Chrom. (1% Et3N / Silica) FreeBase->Flash Use Next Reaction (Within 1 Hour) Flash->Use

Caption: Decision tree for handling bromomethyl pyridines. Always favor salt formation for storage.

Protocol: Free-Basing from Salt (Just-in-Time)

  • Suspend the stable salt in EtOAc or DCM (cooled to 0°C).

  • Wash rapidly with cold saturated

    
     or 
    
    
    
    .
  • Dry organic layer over

    
     (keep cold).
    
  • Concentrate only if necessary, and never to complete dryness if possible. Use the solution directly in the next step.

Frequently Asked Questions (FAQs)

Q: My column band turned purple/pink halfway through. What happened? A: This is the visual signature of pyridinium salt formation (polymerization). You likely loaded the sample too concentrated, or the flow rate was too slow.

  • Fix: Dilute the sample more during loading and increase the flow rate. Ensure the silica was deactivated with Et3N.[5][6]

Q: Can I use reverse-phase (C18) chromatography? A: Generally, no . Standard C18 methods use aqueous buffers. Water promotes the hydrolysis of the


 bond to form the alcohol (pyridinemethanol). Unless you are using a strictly non-aqueous reverse phase system, stick to Normal Phase with deactivated silica or Alumina.

Q: I see a baseline spot that won't move. Is that my product? A: That is likely the polymerized material or the hydrolyzed alcohol strongly adsorbed to the silica. Your actual product should move relatively easily (


) in moderate polarity solvents (e.g., 20-40% EtOAc/Hex) on deactivated silica.

References

  • BenchChem Technical Support. (2025).[7] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Low Recovery and Degradation. Retrieved from

  • Royal Society of Chemistry. (2012). A Simple, Tandem Approach to the Construction of Pyridine Derivatives. RSC Advances. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-(Bromomethyl)pyridine hydrobromide Product Safety & Handling. Retrieved from

  • Sigma-Aldrich. (2024). 2-(Bromomethyl)pyridine hydrobromide: Properties and Stability. Retrieved from

  • Biotage. (2023).[8] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

Sources

Removing unreacted NBS from bromomethyl nicotinate reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of bromomethyl nicotinate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing N-bromosuccinimide (NBS) for benzylic bromination and encountering challenges in post-reaction workup and purification. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you isolate your target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I need to remove after a Wohl-Ziegler bromination using NBS?

After the reaction, two main impurities originating from the reagent must be addressed:

  • Unreacted N-Bromosuccinimide (NBS): A reactive and oxidizing impurity that can interfere with subsequent steps if not removed.[1]

  • Succinimide: The main byproduct, formed as NBS is consumed during the reaction. Its removal is often the most significant purification challenge due to its polarity and solubility.[1][2]

Q2: My crude product has a persistent yellow or brown color. What is the cause?

This coloration is often due to residual unreacted NBS or the presence of molecular bromine (Br₂), which can form from NBS decomposition, especially with prolonged heating or exposure to light.[2][3] It is crucial to quench these species before extensive purification.

Q3: Why is succinimide so difficult to remove from my product?

Succinimide presents a purification challenge because its solubility profile can be similar to that of polar organic products.[2] It is significantly soluble in water but also has partial solubility in common organic solvents like ethyl acetate and dichloromethane, which can lead to its persistence through standard extractions and co-elution during column chromatography.[3][4]

Q4: Is a strong base like sodium hydroxide (NaOH) suitable for removing succinimide?

While a strong base would effectively deprotonate succinimide and render it highly water-soluble, it is not recommended for this specific product. Bromomethyl nicotinate contains an ester functional group which is susceptible to base-catalyzed hydrolysis.[1] Using a milder base, such as sodium bicarbonate, is a safer and effective alternative.[2][5]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the workup and purification of bromomethyl nicotinate.

Issue 1: ¹H NMR of my "purified" product shows a singlet around δ 2.7 ppm.

  • Symptom: Your NMR spectrum displays a sharp singlet between δ 2.5 and 2.8 ppm, characteristic of the four equivalent protons of the succinimide ring.

  • Cause: Incomplete removal of the succinimide byproduct during the aqueous workup.

  • Solution: Implement an Acid-Base Extraction.

    • Principle: Succinimide is weakly acidic, with a pKa of approximately 9.5.[6] By washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃), you deprotonate the succinimide to form its sodium salt.[1] This salt has vastly increased water solubility and is readily extracted from the organic phase.

    • Methodology: During your workup, wash the organic layer (e.g., in dichloromethane or ethyl acetate) two to three times with a saturated aqueous solution of NaHCO₃, followed by a water wash and a final brine wash to break emulsions and remove excess water.[2][5] See Protocol 1 for a detailed procedure.

Issue 2: My reaction mixture remains yellow/orange after completion, and my final product is colored.

  • Symptom: A persistent color indicates the presence of unreacted NBS or Br₂.

  • Cause: The reaction may not have gone to completion, or an excess of NBS was used and not neutralized.

  • Solution: Quench with a Reducing Agent.

    • Principle: Before performing the main aqueous workup, it is critical to neutralize the excess oxidizing species. Mild reducing agents like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will reduce NBS to the more benign and easily removable succinimide.[2][4]

    • Methodology: After cooling the reaction mixture, dilute it with your extraction solvent. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate. Continue washing until the color in the organic layer disappears. Then, proceed with the standard base and water washes as described in Issue 1 .[2]

Issue 3: Succinimide precipitates from the reaction solvent upon cooling. What should I do?

  • Symptom: After refluxing in a non-polar solvent like carbon tetrachloride (CCl₄) and cooling to room temperature, a white solid crashes out of the solution.

  • Cause: Succinimide has very low solubility in non-polar solvents like CCl₄ or hexane.[7][8]

  • Solution: Pre-Workup Filtration.

    • Principle: This is an advantageous situation. You can remove the bulk of the succinimide byproduct before the liquid-liquid extraction, making the subsequent washes much more effective.

    • Methodology: Cool the reaction mixture to room temperature, then further cool it in an ice bath for 30 minutes to maximize precipitation. Filter the mixture through a Büchner funnel, washing the collected solid (succinimide) with a small amount of cold CCl₄. The filtrate, which contains your product, can then proceed to the quenching and aqueous workup steps.[2][9]

Key Compound Properties for Purification Strategy

Understanding the solubility of the involved compounds is fundamental to designing an effective purification scheme.

CompoundWaterDichloromethane (DCM)Ethyl Acetate (EtOAc)Hexane / CCl₄
NBS Slightly Soluble (14.7 g/L)[10][11]SolubleSolubleInsoluble[7]
Succinimide Highly Soluble (~330 g/L)[6][12]Sparingly Soluble[4]Sparingly SolubleInsoluble[6][8]
Bromomethyl Nicotinate InsolubleSoluble[13]SolubleSoluble

Visualized Workflows

A clear understanding of the process flow is essential for reproducible results.

Diagram 1: General Purification Workflow CRUDE Crude Reaction Mixture (Product, NBS, Succinimide) QUENCH Step 1: Quench (Wash with aq. Na₂S₂O₃) Removes: Excess NBS/Br₂ CRUDE->QUENCH FILTRATE Optional Step: Filtration (If using non-polar solvent like CCl₄) Removes: Precipitated Succinimide CRUDE->FILTRATE if applicable EXTRACT Step 2: Base Wash (Wash with aq. NaHCO₃) Removes: Succinimide (as salt) QUENCH->EXTRACT FILTRATE->QUENCH WASH Step 3: Water & Brine Wash Removes: Salts & Water EXTRACT->WASH DRY Step 4: Dry & Concentrate (Dry over Na₂SO₄, Rotovap) WASH->DRY PURIFY Step 5: Final Purification (Column Chromatography) Removes: Trace Impurities DRY->PURIFY PRODUCT Pure Bromomethyl Nicotinate PURIFY->PRODUCT

Caption: Diagram 1: General Purification Workflow

Diagram 2: Troubleshooting Decision Tree cluster_solutions SOL_QUENCH Perform Reductive Quench (e.g., Na₂S₂O₃ wash) Q_SUCC Does NMR show succinimide peaks? SOL_QUENCH->Q_SUCC SOL_BASE Perform Base Wash (e.g., NaHCO₃ wash) Q_PURE Are other impurities present after washing? SOL_BASE->Q_PURE SOL_CHROM Optimize Column Chromatography (Adjust solvent polarity) START Analyze Crude Product (TLC, NMR) Q_COLOR Is the product colored yellow/orange? START->Q_COLOR Q_COLOR->SOL_QUENCH Yes Q_COLOR->Q_SUCC No Q_SUCC->SOL_BASE Yes Q_SUCC->Q_PURE No Q_PURE->SOL_CHROM Yes

Caption: Diagram 2: Troubleshooting Decision Tree

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removing NBS and Succinimide

This protocol assumes the reaction was run in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Carbon Tetrachloride).

  • Cool the Reaction: Once the reaction is deemed complete by TLC, cool the mixture to room temperature.

  • Quench Excess NBS: Transfer the reaction mixture to a separatory funnel. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel, venting frequently. The volume of the thiosulfate solution should be roughly equal to the organic phase volume. Repeat this wash until any yellow/orange color in the organic layer has dissipated.[2][14]

  • Remove Succinimide (Base Wash): Drain the aqueous layer. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake vigorously for 1-2 minutes, venting often. Drain the aqueous layer. Repeat this bicarbonate wash two more times to ensure complete removal of succinimide.[5]

  • Neutral Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.[2]

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified if necessary.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the method of choice if aqueous extractions fail to provide a product of sufficient purity.[13][15]

  • Select Solvent System: Using Thin-Layer Chromatography (TLC), determine an appropriate mobile phase (eluent). A good starting point for bromomethyl nicotinate is a mixture of hexane and ethyl acetate.[15] Vary the ratio until the desired product has an Rf value of approximately 0.25-0.35, and is well-separated from any remaining impurities.

  • Pack the Column: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Pack the chromatography column with the slurry, ensuring an even, crack-free stationary phase. Add a thin layer of sand on top to protect the silica bed.[16]

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For a sharper separation, it is often best to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the product in a solvent, add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.[15]

  • Elute and Collect: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain the pure product.[16]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified bromomethyl nicotinate.

References

  • BenchChem. (n.d.). Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis.
  • Wikipedia. (2024). N-Bromosuccinimide. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (n.d.). N-Bromosuccinimide BP EP USP CAS 128-08-5. Retrieved from [Link]

  • Grokipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Methyl 4-bromo-6-methylnicotinate.
  • Cheméo. (n.d.). Succinimide. Retrieved from [Link]

  • DrugFuture. (n.d.). Succinimide. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013). N-bromosuccinimide removal at workup. Retrieved from [Link]

  • Cheméo. (n.d.). Succinimide (CAS 123-56-8) - Chemical & Physical Properties. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Managing Byproducts from N-Bromosuccinimide (NBS) Reactions.
  • ResearchGate. (2017). How to do workup after doing bromination with NBS?. Retrieved from [Link]

  • Reddit. (2021). Best reagent to quench excess NBS?. Retrieved from [Link]

  • Al-Zaydi, K. M. (2010).
  • ResearchGate. (n.d.). Wohl-Ziegler reaction. Retrieved from [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Wikipedia. (2023). Wohl–Ziegler bromination. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007). Learning to respect NBS the hard way. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Wohl-Ziegler Reaction.
  • BenchChem. (n.d.). Technical Support Center: Purification of 6-Bromonicotinonitrile Derivatives.

Sources

Technical Support Center: Handling Lachrymatory Bromomethyl Pyridine Derivatives

[1]

Subject: Safe Handling, Stabilization, and Decontamination of Bromomethyl Pyridine Derivatives Ticket ID: BMP-SAFETY-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active

Executive Summary: The "Tear Gas" in Your Fume Hood

You are likely accessing this guide because you are planning to use 2-, 3-, or 4-(bromomethyl)pyridine (often supplied as the hydrobromide salt) as an alkylating agent. These compounds are structurally similar to benzyl bromide but possess enhanced lachrymatory (tear-inducing) and vesicant (blister-causing) properties due to the pyridine nitrogen [1, 2].

The Critical Hazard: While the hydrobromide salt is a solid and relatively stable, the free base (often generated in situ or during workup) is a volatile oil that acts as a potent lachrymator. Improper handling results in immediate, debilitating eye irritation and respiratory distress, potentially forcing a lab evacuation.

This guide replaces generic safety advice with field-proven protocols for containment, synthesis, and decontamination.

Part 1: Pre-Experiment Decisions (FAQs)
Q: Why is my vendor selling this as a Hydrobromide (HBr) salt? Can I just buy the free base?

A: You generally cannot and should not buy the free base.

  • Stability: The free base of bromomethyl pyridine is unstable. The pyridine nitrogen can act as a nucleophile and attack the bromomethyl group of another molecule, leading to rapid self-polymerization (forming a dark, tarry pyridinium salt) [3].

  • Safety: The HBr salt is a crystalline solid with negligible vapor pressure, making it significantly safer to weigh and store. The free base is a volatile liquid/oil that releases lachrymatory vapors immediately upon exposure to air.

Recommendation: Always purchase the HBr salt. Liberate the free base only if strictly necessary, and strictly in situ or immediately prior to use.

Q: What PPE is actually effective? My standard nitrile gloves curled up last time.

A: Standard nitrile gloves offer limited protection against benzylic-type halides, which can permeate quickly.

The "Double-Barrier" Standard:

Component Recommendation Technical Rationale
Primary Glove Silver Shield / Laminate Impermeable to alkyl halides and aromatics. Essential for direct handling.
Outer Glove Standard Nitrile (Long Cuff) Provides dexterity and protects the laminate glove from tears.
Eye Protection Goggles + Face Shield Safety glasses are insufficient. Vapors can bypass glasses; a splash causes severe corneal damage [4].

| Respiratory | Fume Hood (Mandatory) | Do not rely on N95 masks. If hood work is impossible (not recommended), a full-face respirator with Organic Vapor/Acid Gas cartridges is required. |

Part 2: Synthesis & Handling Protocols
Scenario A: Weighing the Solid HBr Salt

Issue: "The solid is fluffy and static-prone. I'm afraid dust will escape the balance."

The "Closed-Transfer" Protocol:

  • Do not use a balance on an open bench.

  • Tare a vial with a screw cap inside the fume hood.

  • Transfer the approximate amount of solid into the vial inside the hood. Cap it tightly.

  • Bring the closed vial to the balance. Weigh.

  • Return to the hood to adjust mass if necessary.

  • Never open the stock bottle outside the hood.

Scenario B: Generating the Free Base (The Danger Zone)

Issue: "My reaction requires the free base. How do I generate it without clearing the building?"

The Biphasic Neutralization Method: Instead of isolating the neat free base (which is volatile and unstable), generate it in solution.

  • Suspend the HBr salt in your organic solvent (e.g., DCM or EtOAc).

  • Cool to 0°C.

  • Add a stoichiometric amount of saturated aqueous NaHCO₃ or cold 1M NaOH.

  • Stir rapidly for 10-15 minutes.

  • Separate the layers inside the hood.

  • Dry the organic layer (MgSO₄) and use the solution immediately in the next step.

    • Why? Keeping the free base in solution reduces vapor pressure and delays polymerization.

Part 3: Troubleshooting & Decontamination
Q: I spilled a small amount of the free base solution in the hood. It smells intensely. What do I do?

A: DO NOT wipe it with paper towels immediately. This increases surface area and vapor generation.

The "Quench-First" Protocol:

  • Isolate: Close the hood sash immediately to contain vapors.

  • Cover: Gently pour a "Quenching Slurry" (see below) over the spill from the perimeter inward.

  • Wait: Allow 20-30 minutes for the amine/base to react with the alkyl bromide.

  • Clean: Once neutralized, absorb with vermiculite/sand and dispose of as hazardous chemical waste.

Universal Quenching Slurry (for cleaning glassware/spills):

  • Composition: 50% Ethanol + 10% Aqueous Ammonia (conc.) + 40% Water.

  • Mechanism:[1][2][3][4] Ammonia (

    
    ) rapidly reacts with the bromomethyl group (
    
    
    ) via an
    
    
    reaction to form a non-lachrymatory amine salt (
    
    
    ) [5].
Q: How do I clean my glassware? It still makes me cry after a water rinse.

A: Water is ineffective because the compound is organic and practically insoluble in water.

  • Soak: Submerge all contaminated glassware (flasks, stir bars, spatulas) in a bath of Dilute Ethanolic Ammonia or 1M KOH in Ethanol inside the hood.

  • Time: Leave for at least 1 hour (overnight is best).

  • Rinse: Wash with water only after the chemical quench is complete.

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the "Safe Loop" for handling these derivatives, emphasizing the critical transition from stable salt to volatile free base.

Gcluster_dangerCRITICAL HAZARD ZONEStartStart: HBr Salt(Solid, Stable)WeighWeighing(Closed Vial Method)Start->Weigh Minimize DustReactionReaction Setup(In Fume Hood)Weigh->Reaction Direct AdditionFreeBaseFree Base Generation(Volatile, Lachrymator)Weigh->FreeBase If Base ReqdQuenchQuenching(Ammonia/Ethanol Bath)Reaction->Quench Post-RxnUseImmediate Use(Do not store)FreeBase->Use < 30 minsFreeBase->QuenchSpill/LeakUse->Quench Excess ReagentWasteDisposal(Neutralized Waste)Quench->Waste Safe Handling

Figure 1: The "Safe Loop" workflow. Note the red zone indicating the high-risk free base phase, which must be kept as short as possible.

Part 5: Emergency Response Data
Exposure TypeSymptomImmediate Action (First 60 Seconds)
Eye Contact Intense burning, tearing, blepharospasm (inability to open eyelids).Flush immediately at an eyewash station for 15 minutes .[5][6][7] Hold eyelids open forcibly if necessary. Do not rub.
Skin Contact Redness, burning sensation (delayed by 1-2 mins), potential blistering.Remove contaminated clothing/gloves immediately.[2][8] Wash with soap and water (not alcohol, which increases absorption).
Inhalation Coughing, choking, burning in throat/lungs.Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
References
  • PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide - Safety and Hazards. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • University of California, Los Angeles (UCLA). (2016). SOP: Quenching of Reactive Intermediates. Retrieved March 4, 2026, from [Link]

Technical Support Center: Handling & Storage of Ethyl 2-(bromomethyl)-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with bifunctional heterocyclic intermediates requires precise environmental control. Ethyl 2-(bromomethyl)-6-chloronicotinate is a highly versatile but reactive building block. Its molecular architecture features a highly electrophilic benzylic bromide, a hydrolyzable ethyl ester, and a weakly nucleophilic pyridine nitrogen.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure the structural integrity of your compound during storage and handling [1].

Core Troubleshooting & FAQs

FAQ 1: Why does my batch turn into a gummy, insoluble solid over time?

The Issue: You observe that the previously free-flowing powder has become a sticky resin that no longer dissolves in standard organic solvents like dichloromethane (DCM) or ethyl acetate. The Causality: This is caused by intermolecular quaternization (polymerization) . Despite the electron-withdrawing nature of the ester and chloro groups (which reduce the nucleophilicity of the pyridine nitrogen), the benzylic bromomethyl group is exceptionally electrophilic. Over time, and accelerated by thermal energy, the pyridine nitrogen of one molecule will undergo an


 attack on the bromomethyl group of an adjacent molecule, creating a poly-pyridinium salt network [2].
The Solution:  Thermal kinetic energy must be minimized. Store the neat solid strictly at -20°C . Never store this compound as a concentrated free-base stock solution for extended periods, as high concentration increases the probability of intermolecular collisions.
FAQ 2: My LC-MS shows a mass shift and loss of the bromine isotope pattern. What happened?

The Issue: LC-MS analysis reveals a new peak eluting earlier than the parent compound, with a mass reduction of approximately ~63 Da and the disappearance of the characteristic 1:1 (M / M+2) bromine isotopic signature. The Causality: Moisture-induced hydrolysis . The bromomethyl group is highly susceptible to solvolysis. Atmospheric moisture acts as a nucleophile, displacing the bromide ion to form ethyl 2-(hydroxymethyl)-6-chloronicotinate. Because polar aprotic solvents (if used during handling) can selectively solvate the leaving bromide ion, they can inadvertently accelerate this hydrolysis if even trace water is present [3]. The Solution: The compound must be handled using Schlenk techniques or in a glovebox. Storage containers must be purged with dry Argon (heavier than Nitrogen, providing a better protective blanket) and sealed with Parafilm.

FAQ 3: Why did the white/pale-yellow powder turn brown?

The Issue: The surface of the solid has darkened significantly after being left on the benchtop. The Causality: Photolytic cleavage . The


 bond is sensitive to ultraviolet and high-intensity visible light. Photons provide enough energy to induce homolytic cleavage of the carbon-bromine bond, generating benzylic and bromine radicals. These radicals rapidly propagate, leading to complex oxidative degradation and the characteristic brown discoloration associated with free bromine/polymeric degradants.
The Solution:  Always store the compound in amber glass vials  or wrap the storage container entirely in aluminum foil.

Quantitative Degradation Indicators

To establish a self-validating quality control system, cross-reference your analytical data against the thresholds in the table below before utilizing the compound in downstream synthesis.

Degradation PathwayCausal AgentAnalytical Indicator (

H NMR / MS)
Prevention Threshold / Condition
Hydrolysis

(Moisture)
NMR: Shift of

singlet (~4.8 ppm) to

(~4.9 ppm).MS: Loss of Br isotopes;

mass of -63 Da.
Relative Humidity < 10%; Argon blanket.
Quaternization Thermal EnergyNMR: Severe peak broadening; loss of resolution.Visual: Insoluble precipitate in non-polar solvents.Strict storage at -20°C.
Photolysis UV/Vis LightVisual: Brown/yellow discoloration.MS: Complex mixture of radical degradants.Opaque/Amber container storage.
Ester Hydrolysis Acids/Bases +

NMR: Disappearance of ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).Neutral pH, anhydrous conditions.

Mechanistic Visualization

The following diagram illustrates the three primary degradation pathways competing against the stability of the parent molecule.

DegradationPathways Central Ethyl 2-(bromomethyl)- 6-chloronicotinate Hydrolysis Hydrolysis (Moisture) Central->Hydrolysis H2O attack on CH2-Br Polymerization Intermolecular Quaternization (Thermal/Concentration) Central->Polymerization Pyridine N attacks CH2-Br Photolysis Photolytic Cleavage (UV/Light Exposure) Central->Photolysis C-Br homolytic cleavage Hydrolysis_Prod Ethyl 2-(hydroxymethyl)- 6-chloronicotinate Hydrolysis->Hydrolysis_Prod Polymer_Prod Pyridinium Polymer (Insoluble Gums) Polymerization->Polymer_Prod Photo_Prod Radical Degradants (Brown Discoloration) Photolysis->Photo_Prod

Mechanistic degradation pathways of ethyl 2-(bromomethyl)-6-chloronicotinate and resulting byproducts.

Experimental Workflow: Recovery & Inert Storage Protocol

If you suspect your batch has undergone partial hydrolysis (but has not fully polymerized), use this self-validating protocol to rescue the compound and secure it for long-term storage.

Phase 1: Quality Control & Rescue

  • Initial Validation: Dissolve a 2 mg aliquot in anhydrous

    
    . Perform a 
    
    
    
    H NMR scan. If the
    
    
    singlet at ~4.8 ppm is accompanied by a new singlet near ~4.9 ppm and a broad
    
    
    stretch, proceed to step 2. If peaks are broad and unresolved, the batch has polymerized and must be discarded.
  • Chromatographic Rescue: Load the mixture onto a short silica gel plug. Elute rapidly with a chilled gradient of Hexanes/Ethyl Acetate (typically 9:1 to 8:2). The intact bromomethyl compound will elute significantly faster than the polar hydroxymethyl degradant.

  • Thermal-Controlled Concentration: Concentrate the purified fractions under reduced pressure. Critical: Maintain the rotary evaporator water bath strictly below 30°C to prevent inducing thermal polymerization during concentration.

Phase 2: Desiccation & Inert Packaging 4. Desiccation: Transfer the recovered pale-yellow oil/solid into an amber glass vial. Place the open vial in a vacuum desiccator over fresh


 or Drierite for 2–4 hours to remove trace residual water.
5. Inert Gas Purging:  Remove the vial from the desiccator. Immediately attach to a Schlenk line. Pull a light vacuum, then backfill the vial with dry Argon gas. Repeat this vacuum-argon cycle three times to ensure complete displacement of oxygen and atmospheric moisture.
6. Sealing:  Cap the vial tightly with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.
7. Long-Term Storage:  Store the sealed vial immediately in a spark-free freezer at -20°C .

References

  • Title: STUDIES ON α-PYRIDONES. ALKYLATION OF 2-CARBETHOXY-CYCLOHEXANONE WITH ETHYL 2-BROMOMETHYL-1,4,5,6-TETRAHYDRO-6-OXONICOTINATE AND ETHYL 2-BROMOMETHYL-6-CHLORONICOTINATE. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Minimizing dibromination side products in methyl pyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Dibromination Side Products in Wohl-Ziegler Reactions Ticket ID: #MP-WZ-001

The Mechanic's Corner: Why Dibromination Happens

The Core Issue: You are fighting a kinetic trap. In standard radical bromination (NBS/CCl₄ or NBS/Acetonitrile), the introduction of the first bromine atom actually weakens the remaining C-H bonds on the methyl group.

  • Bond Dissociation Energy (BDE) Mismatch: The C-H BDE of a methyl pyridine is ~88-90 kcal/mol. Once a bromine is attached (

    
    -bromomethyl pyridine), the remaining C-H bonds are weakened (approx. 82-85 kcal/mol) due to radical stabilization by the bromine atom and the aromatic ring.
    
  • The Consequence: The monobromo product is more reactive toward the brominating radical than the starting material. As soon as product forms, it out-competes the starting material for the remaining radical bromine, leading to the "feeding frenzy" that creates di- and tribromo impurities.[1]

Mechanism Visualization

The following diagram illustrates the branching pathway where the "Kinetic Trap" occurs.

RadicalMechanism Start Methyl Pyridine (Reactant) Rad1 Benzylic Radical (Intermediate) Start->Rad1 H• Abstraction (Slow) Mono Monobromo Product (Target) Rad1->Mono + Br• Rad2 Stabilized Radical (Lower BDE) Mono->Rad2 H• Abstraction (FAST - Kinetic Trap!) Di Dibromo Impurity (Side Product) Rad2->Di + Br•

Figure 1: The Kinetic Trap mechanism showing how the monobromo product becomes a preferential substrate for further bromination.

Troubleshooting Scenarios (Q&A)

Q1: I am using standard conditions (NBS, AIBN, CCl4/Benzene). Why is my ratio stuck at 60:30:10 (Mono:Di:Start)?

Diagnosis: You are running under "Thermodynamic Control" regarding radical stability, but failing to control the "Kinetic" environment. The radical chain is too aggressive. The Fix: Switch to Acid-Catalyzed Bromination . By adding a strong acid (H₂SO₄) or using the hydrobromide salt of the pyridine, you protonate the pyridine nitrogen.

  • Why it works: The protonated nitrogen is strongly electron-withdrawing. This inductive effect pulls electron density from the methyl group, destabilizing the transition state for radical formation. While this slows the reaction down, it increases the selectivity threshold, making the difference between the first and second H-abstraction significant enough to control.

Q2: I tried limiting the NBS to 0.8 equivalents, but I still get dibromo product.

Diagnosis: This is a mixing and concentration issue (Local High Concentration). If you add solid NBS all at once, or if your solution is too concentrated, localized "hotspots" of bromine radicals will over-brominate the nearest available molecule (the product you just made) before finding a fresh starting molecule. The Fix:

  • High Dilution: Run the reaction at 0.05 M - 0.1 M concentration.

  • Slow Addition: Do not add NBS as a solid. Dissolve NBS in acetonitrile (or your solvent) and add it dropwise over 2-4 hours via a syringe pump.

Q3: My product and the dibromo impurity have identical Rf values. How do I purify this?

Diagnosis: Halogenated pyridines are notoriously difficult to separate by silica chromatography due to similar polarities. The Fix: Rely on Chemical Separation rather than chromatography.

  • Method A (Basicity Difference): The dibromo product is significantly less basic than the monobromo product (due to the electron-withdrawing bromine).

    • Dissolve the mixture in ether/EtOAc.

    • Extract with dilute acid (e.g., 0.5 M HCl). The monobromo (more basic) will protonate and move to the aqueous layer preferentially. The dibromo (less basic) often stays in the organic layer.

    • Neutralize the aqueous layer to recover the enriched monobromo product.

Optimized Protocols

Protocol A: The "Gold Standard" Acid-Catalyzed Method

Best for: High selectivity requirements when starting material is cheap.

Reagents:

  • Methyl Pyridine substrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (0.95 eq) - Recrystallize from water before use to remove free bromine.

  • Concentrated H₂SO₄ (0.4 eq) or HBr (cat.)

  • Solvent: Acetonitrile (MeCN) or Methyl Acetate.

Step-by-Step:

  • Preparation: Dissolve the methyl pyridine in MeCN (0.2 M concentration).

  • Acidification: Add concentrated H₂SO₄ dropwise at 0°C. A salt precipitate may form; this is normal.

  • Heating: Warm the mixture to reflux (80°C for MeCN). The salt should mostly solubilize or form a fine suspension.

  • Addition: Add NBS in 4 portions over 1 hour (or dropwise as a solution).

  • Initiation: Add AIBN (0.05 eq) or irradiate with a visible light LED (Blue/White).

  • Monitoring: Monitor by NMR, not TLC. Look for the disappearance of the methyl singlet (~2.5 ppm) and appearance of the CH₂Br singlet (~4.5 ppm).

  • Workup: Cool to RT. Pour into saturated NaHCO₃ (carefully!) to neutralize. Extract with DCM.

Protocol B: The "Reverse Engineering" Method (Lithium Exchange)

Best for: When the dibromo impurity is unavoidable or inseparable. Concept:[2][3][4] Instead of fighting the dibromination, drive the reaction to the dibromo stage (which is easy) and then selectively remove one bromine.

Reagents:

  • Crude mixture (Mono/Di) or Pure Dibromo compound.

  • Diethyl Phosphite (DEP) and DIPEA (Base) OR n-Butyllithium (n-BuLi).

Step-by-Step (The n-BuLi Route):

  • Cooling: Dissolve the dibromo/mixture in dry THF and cool to -78°C.

  • Exchange: Add n-BuLi (1.1 eq relative to dibromo content) dropwise.

    • Mechanism:[1][5][6][7][8][9] Lithium-Halogen exchange is extremely fast. The resulting lithio-species is stable at -78°C.

  • Quench: Add a proton source (MeOH or Water) or an electrophile.

    • Result: The lithio-methyl-bromide is protonated to form the Monobromo product.

  • Yield: This often converts >90% of dibromo waste back into the desired monobromo product.

Decision Matrix

Use this tree to select the correct experimental path for your specific substrate.

DecisionTree Start Start: Methyl Pyridine Functionalization Check1 Is the substrate acid sensitive? Start->Check1 PathAcid Use Protocol A: Acid-Catalyzed NBS (H2SO4/MeCN) Check1->PathAcid No PathNeutral Use Neutral Conditions: High Dilution + Slow Addition Check1->PathNeutral Yes CheckResult Result Analysis: >15% Dibromo formed? PathAcid->CheckResult PathNeutral->CheckResult Purify Can you separate by distillation? CheckResult->Purify Yes Distill Fractional Distillation (Boiling Point difference) Purify->Distill Yes LiExchange Use Protocol B: Li-Halogen Exchange (Convert Di -> Mono) Purify->LiExchange No (Similar BP/Rf)

Figure 2: Troubleshooting decision tree for selecting synthesis and purification strategies.

Comparative Data: Solvent & Additive Effects[2][3][11][12][13]

ConditionSolventAdditiveMono:Di RatioYield (Mono)Notes
Standard CCl₄None65 : 3550%Poor selectivity, difficult separation.
Polar MeCNNone75 : 2560%Faster reaction, slightly better selectivity.
Acidic MeCNH₂SO₄ (0.4 eq)92 : 8 82% Recommended. Slower reaction time.
Biphasic H₂O/DCMβ-Cyclodextrin85 : 1570%"Green" chemistry approach.

References

  • BenchChem Protocols. (2025). Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.[3][6] Retrieved from

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from

  • Goswami, A., et al. (2016).[10] Efficient Regioselective Preparation of Monobromo and Bromoiodo Hydroxy Pyridines from Dibromo Derivatives.[11]Journal of Organic Chemistry. Retrieved from

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds.[3][4][6][8][12][13][10][14] The Wohl-Ziegler Reaction.Chemical Reviews. (Classic mechanism reference).

  • Kutney, J. P., et al. (1964).[4] The Reaction of N-Bromosuccinimide with some Alkyl Pyridines.[3][4]Canadian Journal of Chemistry. Retrieved from

Sources

Validation & Comparative

1H NMR spectrum analysis of ethyl 2-(bromomethyl)-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating analytical instrumentation requires moving beyond basic specifications to understand how hardware physics impacts real-world chemical workflows. The shift toward decentralized, at-line analytics in pharmaceutical development has brought benchtop Nuclear Magnetic Resonance (NMR) spectrometers into direct competition with traditional high-field superconducting systems.

To objectively compare these two analytical paradigms, this guide utilizes the synthesis of ethyl 2-(bromomethyl)-6-chloronicotinate —a highly functionalized pyridine intermediate critical in the development of complex therapeutics[1]—as our experimental model.

By analyzing the 1H NMR spectral physics of this specific molecule, we will establish a self-validating protocol for reaction monitoring and compare the performance, resolution, and operational viability of 600 MHz (High-Field) versus 60 MHz (Benchtop) NMR systems.

The Chemical Model & Mechanistic Causality

The synthesis of ethyl 2-(bromomethyl)-6-chloronicotinate is typically achieved via the radical bromination of its precursor, ethyl 2-methyl-6-chloronicotinate, using N-bromosuccinimide (NBS).

Monitoring this reaction presents specific NMR challenges. The molecule contains three distinct proton environments: an ethyl ester chain, a reactive C2-alkyl group, and two adjacent aromatic protons on the pyridine ring (C4 and C5).

The Causality of Peak Selection: To establish a robust analytical method, we must select the correct kinetic markers. Why do we track the C2-alkyl protons instead of the aromatic protons? The causality lies in nuclear magnetic physics.

  • High-Field (600 MHz): The chemical shift dispersion (

    
    ) between the C4-H (8.20 ppm) and C5-H (7.40 ppm) protons is 480 Hz. With an ortho-coupling constant (
    
    
    
    ) of 8.2 Hz, the
    
    
    ratio is ~58. This results in perfect, first-order doublets (AX system) that are easy to integrate.
  • Benchtop (60 MHz): The chemical shift dispersion is compressed by a factor of 10. The separation between the aromatic protons is only 48 Hz. The

    
     ratio drops to ~5.8. This low ratio induces severe "roofing" (second-order AB system effects), distorting the doublets and making accurate integration unreliable[2].
    

Therefore, we bypass the aromatic region entirely. The conversion is tracked via the disappearance of the precursor's C2-methyl singlet (2.70 ppm) and the appearance of the product's C2-bromomethyl singlet (4.95 ppm) . Because these are isolated singlets (


), they are immune to second-order distortion, allowing the 60 MHz benchtop system to perform on par with the 600 MHz system for quantitative kinetic tracking.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocol is designed as a self-validating system . The unreactive ethyl ester moiety (specifically the -CH2- quartet at 4.40 ppm) serves as an internal standard. Because its concentration remains constant throughout the transformation, its integration validates the mass balance between the disappearing precursor and the appearing product, ensuring no intermediate degradation is occurring.

Step-by-Step Methodology
  • Sampling: Extract a 50 µL aliquot from the active reaction vessel (containing ethyl 2-methyl-6-chloronicotinate, NBS, radical initiator, and solvent) using a micro-syringe.

  • Quenching & Filtration: Pass the aliquot through a short pad of silica/Celite to arrest the radical reaction and remove solid succinimide byproducts. Wash the pad with 0.5 mL of CDCl3.

  • Sample Preparation:

    • High-Field Workflow: Transfer the highly diluted filtrate to a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4 cm to maintain magnetic field homogeneity.

    • Benchtop Workflow: Transfer the filtrate to a standard 5 mm NMR tube. (Note: Modern benchtop systems utilize advanced ultra-high homogeneous permanent magnets that allow for highly selective solvent suppression, meaning reactions can often be monitored neat or with minimal non-deuterated solvent[3]. CDCl3 is used here strictly for 1:1 comparison).

  • Acquisition:

    • High-Field (600 MHz): Execute a standard 1H pulse sequence (zg30), 16 scans, with a 2-second relaxation delay.

    • Benchtop (60 MHz): Execute a standard 1H pulse sequence. Increase to 64 scans to compensate for the intrinsically lower sensitivity of the 60 MHz permanent magnet[2], maintaining a 2-second relaxation delay.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Set the integration of the internal standard (ester -CH2- quartet at 4.40 ppm) to exactly 2.00.

  • Quantification: Integrate the C2-methyl singlet (2.70 ppm) and the C2-bromomethyl singlet (4.95 ppm). The molar conversion is calculated as:

    
    .
    

NMR_Workflow Start Reaction Mixture (Ethyl 2-methyl-6-chloronicotinate + NBS) Sample Aliquoting & Filtration Start->Sample split Sample->split HF_Prep Dilute in CDCl3 (High-Field Prep) split->HF_Prep BT_Prep Direct Injection or Minimal Dilution (Benchtop Prep) split->BT_Prep HF_Acq 600 MHz Superconducting NMR (High Resolution, Cryogens) HF_Prep->HF_Acq BT_Acq 60 MHz Permanent Magnet NMR (Lower Resolution, Cryogen-Free) BT_Prep->BT_Acq HF_Data Data: Precise Multiplets (Δν/J > 50) HF_Acq->HF_Data BT_Data Data: Roofed Doublets & Singlets (Δν/J < 10) BT_Acq->BT_Data Decision Conversion Calculation (Self-Validating Integration vs Ester -CH2-) HF_Data->Decision BT_Data->Decision

Figure 1: Comparative experimental workflow for NMR reaction monitoring of bromination.

Quantitative Data & Performance Comparison

The viability of an analytical instrument is determined by its ability to yield actionable data. Table 1 outlines the specific spectral outputs for ethyl 2-(bromomethyl)-6-chloronicotinate, highlighting where the benchtop system succeeds (singlets) and where it struggles (multiplets). Table 2 compares the operational realities of both systems.

Table 1: 1H NMR Spectral Comparison (CDCl3)
Proton AssignmentHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)Diagnostic Utility
Ester -CH3 1.40 ppm (t, J=7.1 Hz)1.40 ppm (t, J=7.1 Hz)Internal reference (Mass balance)
Precursor C2-CH3 2.70 ppm (s)2.70 ppm (s)Tracks starting material depletion
Ester -CH2- 4.40 ppm (q, J=7.1 Hz)4.40 ppm (q, J=7.1 Hz)Primary internal standard
Product C2-CH2Br 4.95 ppm (s)4.95 ppm (s)Tracks product formation
Pyridine C5-H 7.40 ppm (d, J=8.2 Hz)~7.40 ppm (m, roofed AB system)Structural confirmation only
Pyridine C4-H 8.20 ppm (d, J=8.2 Hz)~8.20 ppm (m, roofed AB system)Structural confirmation only
Table 2: Operational & Hardware Metrics
MetricHigh-Field Superconducting NMR (600 MHz)Benchtop Permanent Magnet NMR (60 MHz)
Capital Expenditure > $500,000< $100,000
Infrastructure Dedicated facility, reinforced flooring, strict HVACStandard lab bench or fume hood
Maintenance Liquid Helium & Nitrogen fills (High ongoing cost)Cryogen-Free (Zero ongoing hardware cost)
Time-to-Result Hours to Days (Core lab queue + transit)Minutes (In-lab, at-line analysis)
Sensitivity (LOD) < 100 µmol/L (16 scans)~ 1 mmol/L (16 scans)[2]
Primary Use Case De novo structural elucidation of complex APIsRoutine reaction monitoring & QA/QC[3]

Conclusion & Recommendations

For the structural elucidation of unknown, highly complex natural products, the 600 MHz superconducting NMR remains the undisputed gold standard due to its superior sensitivity and chemical shift dispersion.

However, for drug development professionals tasked with reaction monitoring and process optimization —such as tracking the synthesis of ethyl 2-(bromomethyl)-6-chloronicotinate—the 60 MHz benchtop NMR is the superior operational choice. By understanding the underlying spectral physics and strategically choosing isolated singlets (like the C2-bromomethyl transition) for integration, scientists can bypass the resolution limitations of low-field magnets. The benchtop system transforms NMR from a bottlenecked core-facility service into an agile, at-line tool, drastically accelerating the pace of synthetic optimization.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3.Oxford Instruments.
  • Benchtop NMR Breaks New Ground.Technology Networks.
  • STUDIES ON α-PYRIDONES. ALKYLATION OF 2-CARBETHOXY-CYCLOHEXANONE WITH ETHYL 2-BROMOMETHYL-1,4,5,6-TETRAHYDRO-6-OXONICOTINATE AND ETHYL 2-BROMOMETHYL-6-CHLORONICOTINATE.The Journal of Organic Chemistry - ACS Publications.

Sources

High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of Chloro-Bromo Nicotinates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

[label="M+2-CH3\n(m/z 236)", fillcolor="#FBBC05", font

Executive Summary

Halogenated nicotinic acids, particularly chloro-bromo nicotinates, are highly valued synthetic intermediates in the development of active pharmaceutical ingredients (APIs) and agrochemicals such as neonicotinoid insecticides[1]. Characterizing these compounds and their metabolic transformation products requires robust analytical strategies. As a Senior Application Scientist, I have structured this guide to objectively compare the performance, fragmentation mechanisms, and practical workflows of Low-Resolution Mass Spectrometry (GC-LRMS) versus High-Resolution Mass Spectrometry (LC-HRMS) for the analysis of these complex halogenated species.

Analytical Challenges: The Isotopic Fingerprint

The presence of both chlorine and bromine on a single pyridine ring introduces a unique analytical challenge—and a powerful diagnostic tool. Chlorine exists naturally as two stable isotopes,


 and 

, in an approximate 3:1 ratio. Bromine exists as

and

in a nearly 1:1 ratio.

When a compound contains one of each halogen (e.g., 5-bromo-6-chloronicotinic acid), the combination of these probabilities generates a highly distinctive isotopic cluster for the molecular ion. The resulting


, 

, and

peaks will appear in a predictable 3:4:1 ratio . Recognizing and preserving this isotopic fidelity is the cornerstone of validating the structural identity of chloro-bromo nicotinates in complex environmental or biological matrices[2].

The Core Comparison: HRMS vs. LRMS

Choosing between GC-MS and LC-HRMS is not merely a matter of preference; it is dictated by the physical chemistry of the analyte and the goal of the study.

  • Low-Resolution Mass Spectrometry (GC-EI-MS): Single quadrupole GC-MS is the traditional workhorse for halogenated aromatics. Electron Ionization (EI) at 70 eV is a "hard" ionization technique that reproducibly shatters the molecule, providing a rich, library-matchable fingerprint of structural fragments. However, because nicotinic acids are highly polar and prone to thermal degradation or column tailing, they must be derivatized prior to analysis[3].

  • High-Resolution Mass Spectrometry (LC-ESI-HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers offer exact mass measurements with sub-5 ppm mass accuracy[2]. Electrospray Ionization (ESI) is a "soft" technique, preserving the intact protonated

    
     or deprotonated 
    
    
    
    molecular ion. This approach eliminates the need for derivatization, allowing for the direct aqueous injection of samples[1].
Comparative Performance Data
Analytical FeatureGC-LRMS (Single Quadrupole)LC-HRMS (Q-TOF / Orbitrap)
Ionization Technique Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI+, ESI-)
Sample Preparation Requires derivatization (e.g., methylation)Direct analysis (no derivatization needed)
Primary Adduct/Ion Radical cation

(

249)*
Protonated

(

235.9112)**
Mass Accuracy Nominal (~0.1 Da)Exact (< 5 ppm error)
Key Fragmentation

,

,


,

,

Primary Application Volatile/derivatized standards, library matchingComplex matrices, unknown metabolite ID

*Based on the methyl ester derivative of 5-bromo-6-chloronicotinic acid. **Based on the intact free acid.

Mechanisms of Fragmentation (The "Why")

Understanding the causality of fragmentation is key to interpreting the spectra. When a derivatized chloro-bromo nicotinate (e.g., Methyl 5-bromo-6-chloronicotinate) is subjected to 70 eV EI, the fragmentation follows a predictable, self-validating thermodynamic cascade:

  • Ester Cleavage: The most labile bond is the ester linkage. The loss of a methoxy radical (

    
    , -31 Da) generates a highly stabilized acylium ion.
    
  • Decarbonylation: The acylium ion rapidly extrudes carbon monoxide (

    
    , -28 Da) to form a halogenated pyridine cation.
    
  • Halogen Radical Loss: Because the carbon-bromine bond is weaker than the carbon-chlorine bond, the molecule preferentially cleaves the bromine radical (

    
    , -79/81 Da) before losing chlorine.
    

Fragmentation M Methyl 5-bromo-6-chloronicotinate [M]⁺• m/z 249/251/253 A Acylium Ion [M - OCH3]⁺ m/z 218/220/222 M->A - •OCH3 (-31 Da) B Pyridine Cation [M - COOCH3]⁺ m/z 190/192/194 A->B - CO (-28 Da) C Debrominated Ion [M - COOCH3 - Br]⁺ m/z 111/113 B->C - Br• (-79/81 Da)

EI-MS fragmentation pathway of methyl 5-bromo-6-chloronicotinate showing sequential neutral losses.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure the researcher understands why the action is performed.

Protocol A: GC-MS Analysis (Derivatization + EI)

Reference standard validation via[3].

  • Derivatization: Dissolve 1 mg of 5-bromo-6-chloronicotinic acid in 1 mL of anhydrous methanol. Add an excess of ethereal diazomethane (or

    
    /methanol, heating at 60°C for 30 mins).
    
    • Causality: Converts the highly polar carboxylic acid into a volatile methyl ester, preventing irreversible adsorption and peak tailing on the silica GC column.

  • Extraction: Quench the reaction with saturated aqueous

    
    . Extract the ester into hexane and dry over anhydrous 
    
    
    
    .
  • GC Separation: Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS). Utilize a temperature gradient from 100°C to 280°C at 15°C/min.

  • EI-MS Acquisition: Operate the mass spectrometer in full scan mode (

    
     50-500) with an ionization energy of 70 eV.
    
  • Self-Validation Step: Inspect the molecular ion cluster. The positive identification of the compound is validated only if the

    
     249, 251, and 253 peaks are present in the exact 3:4:1 isotopic ratio, confirming the presence of one Cl and one Br atom.
    
Protocol B: LC-HRMS/MS Analysis (Direct + ESI)

Untargeted metabolite screening via [1].

  • Sample Preparation: Dissolve the intact 5-bromo-6-chloronicotinic acid in a 50:50 mixture of Water:Acetonitrile containing 0.1% formic acid to a concentration of 1 µg/mL.

    • Causality: Formic acid acts as a proton source, heavily promoting the formation of the

      
       adduct in positive ESI mode.
      
  • UHPLC Separation: Inject 2 µL onto a C18 reverse-phase column. Elute using a standard gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • ESI-HRMS Acquisition: Operate the Q-TOF or Orbitrap in positive ESI mode. Acquire full scan data (

    
     100-1000).
    
  • Targeted MS/MS: Isolate the

    
     precursor ion (
    
    
    
    235.9112 for the
    
    
    isotope) and apply a collision energy of 20-30 eV using
    
    
    collision gas to induce fragmentation.
  • Self-Validation Step: Calculate the mass error of the precursor ion against the theoretical exact mass. A mass error of < 5 ppm mathematically validates the elemental composition (

    
    ).
    

Workflow cluster_GC LRMS (GC-EI-MS) cluster_LC HRMS (LC-ESI-QTOF) Start Sample: Chloro-Bromo Nicotinic Acid Deriv Derivatization (e.g., Diazomethane) Start->Deriv Prep Dilution in Mobile Phase (No Derivatization) Start->Prep GC GC Separation Deriv->GC EI EI Ionization (70 eV) GC->EI Data1 Nominal Mass & Isotope Pattern EI->Data1 End Structural Elucidation & Quantification Data1->End LC UHPLC Separation Prep->LC ESI ESI+ / ESI- Ionization LC->ESI Data2 Exact Mass (<5 ppm) & MS/MS Spectra ESI->Data2 Data2->End

Comparative analytical workflows for GC-LRMS and LC-HRMS in halogenated nicotinate analysis.

Conclusion & Recommendations

For rapid, library-matchable structural confirmation of synthesized standards, GC-EI-MS remains highly effective. The hard ionization provides a reproducible fragmentation library, and the nominal mass is sufficient to observe the critical 3:4:1 isotopic ratio of the chloro-bromo cluster.

However, for identifying unknown metabolites in complex matrices (such as human biomonitoring or environmental water analysis), LC-HRMS is the definitively superior choice. Its exact mass capabilities, precise MS/MS structural elucidation, and the ability to bypass derivatization artifacts make it indispensable for modern drug development and exposome research[4].

References

  • Title: Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromotography and Gas Chromotography-Mass Spectrometry Source: ScholarWorks@UARK URL: [Link]

  • Title: Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome Source: Environment International (via NCBI/PMC) URL: [Link]

  • Title: Liquid chromatography–tandem mass spectrometry analysis of neonicotinoid pesticides and 6-chloronicotinic acid in environmental water with direct aqueous injection Source: Analytica Chimica Acta URL: [Link]

  • Title: 7-[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Preparation of PET Tracers Source: ACS Publications URL: [Link]

Sources

Comparative Reactivity Guide: Chloromethyl vs. Bromomethyl Nicotinates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Halomethyl Nicotinate Scaffold

Halomethyl nicotinates (derivatives of pyridine-3-carboxylic acid) are indispensable bifunctional building blocks in medicinal chemistry, agrochemical development, and bioconjugation[1]. Featuring both a highly reactive benzylic-type halomethyl group and a versatile carboxylate/ester moiety, these compounds serve as critical intermediates for constructing complex heterocyclic architectures[1].

When designing a synthetic route, researchers frequently face a critical decision: should they employ a chloromethyl nicotinate or a bromomethyl nicotinate ? This guide provides an objective, data-driven comparison of their reactivity profiles, mechanistic behaviors, and practical applications to help scientists optimize their synthetic workflows.

Mechanistic Causality: Leaving Group Dynamics & Stability

The fundamental difference between chloromethyl and bromomethyl nicotinates lies in the halogens' atomic properties, which dictate their performance in bimolecular nucleophilic substitution (


) reactions[2].
  • Reactivity (The Bromomethyl Advantage): Bromine possesses a larger atomic radius and greater polarizability than chlorine. Consequently, the C–Br bond is weaker and more easily broken during the

    
     transition state. The bromomethyl group is highly susceptible to nucleophilic attack by amines, alcohols, thiols, and carbanions[1]. This superior leaving group ability lowers the activation energy, allowing reactions to proceed at lower temperatures and in significantly shorter times[3].
    
  • Stability (The Chloromethyl Advantage): The C–Cl bond is stronger and less polarizable, making the chloride ion a poorer leaving group. While this reduces its reactivity, it confers greater thermodynamic stability to the reagent[3]. Chloromethyl nicotinates are less prone to spontaneous degradation, ambient hydrolysis, or unwanted side reactions (such as elimination or dimerization) during prolonged storage or high-temperature reactions[3][4].

Comparative Performance Data

The choice between these two reagents is a classic trade-off between kinetic reactivity and chemical stability[3]. Table 1 summarizes their comparative performance based on fundamental chemical principles and empirical observations.

Table 1: Reactivity and Stability Profile Comparison

FeatureBromomethyl NicotinateChloromethyl Nicotinate
Leaving Group Ability Excellent (Weaker C–Br bond)Good (Stronger C–Cl bond)
Relative

Reactivity
HighModerate to Low
Reagent Stability Lower; susceptible to degradation over timeHigher; robust under varied conditions
Typical Reaction Temp Room Temperature to 40°C60°C to 80°C (often requires heating)
Reaction Time Short (1–4 hours)Long (12–24 hours)
Impurity Profile Prone to over-alkylation or elimination side-reactionsCleaner profile; fewer degradation byproducts

Experimental Workflow: Williamson Ether Synthesis

To objectively compare these reagents, we examine a representative Williamson ether synthesis: the reaction of methyl 6-(halomethyl)nicotinate with sodium phenoxide to yield methyl 6-(phenoxymethyl)nicotinate[4].

This protocol is designed as a self-validating system , ensuring that causality is understood at every step and that in-process controls (IPCs) verify the chemical transformation.

Step-by-Step Methodology

1. Preparation of the Nucleophile:

  • Action: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve sodium phenoxide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF)[1][3].

  • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the halomethyl group into a hydroxymethyl byproduct. DMF, a polar aprotic solvent, is chosen because it solvates the sodium cation but leaves the phenoxide anion unsolvated, thereby maximizing its nucleophilicity and accelerating the

    
     rate.
    

2. Reagent Addition:

  • Action: Slowly add the chosen methyl 6-(halomethyl)nicotinate (1.0 equivalent) to the stirring solution[3].

  • Causality: For the bromomethyl variant, the reaction is kept at room temperature due to its high reactivity. For the chloromethyl variant, external heating (e.g., 60°C) is required to overcome the higher activation energy barrier of the stronger C–Cl bond.

3. In-Process Control (IPC) & Monitoring:

  • Action: Monitor the reaction strictly via Thin Layer Chromatography (TLC) or LC-MS[3].

  • Causality: The reaction rate is second order (first order in both the nicotinate and the nucleophile)[2]. Because the bromomethyl derivative reacts rapidly, strict monitoring prevents competing elimination side-reactions (forming an alkene) or unwanted transesterification[4].

4. Workup and Self-Validation (NMR):

  • Action: Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate[3].

  • Validation: Perform

    
    H NMR spectroscopy on the crude product. The starting bromomethyl nicotinate exhibits a characteristic highly deshielded singlet for the -CH₂Br protons around 4.5–5.0 ppm[1]. Successful conversion is self-validated by the disappearance of this peak and the emergence of a new benzylic -CH₂O- signal corresponding to the ether linkage.
    

Decision Matrix for Reagent Selection

The following logical workflow illustrates how to select the appropriate halomethyl nicotinate based on the specific constraints of your synthetic campaign.

G Start Halomethyl Nicotinate Selection BranchBr Prioritize Reactivity (Fast SN2, Lower Temp) Start->BranchBr BranchCl Prioritize Stability (Less Degradation, Purer) Start->BranchCl Bromo Bromomethyl Nicotinate Weaker C-Br Bond BranchBr->Bromo Chloro Chloromethyl Nicotinate Stronger C-Cl Bond BranchCl->Chloro ResultBr High Yield, Short Time Prone to side reactions Bromo->ResultBr ResultCl Moderate Yield, Longer Time Cleaner impurity profile Chloro->ResultCl

Decision matrix for halomethyl nicotinate selection based on synthetic goals.

Conclusion

Both chloromethyl and bromomethyl nicotinates are powerful tools in the synthetic chemist's arsenal. The bromomethyl variant is the reagent of choice when kinetic speed, lower reaction temperatures, and high yields are paramount. Conversely, the chloromethyl variant should be selected when reagent stability, prolonged reaction conditions, and a cleaner impurity profile are required. Understanding the mechanistic causality behind these differences ensures reproducible, high-fidelity compound development.

References

Sources

Melting point range for pure ethyl 2-(bromomethyl)-6-chloronicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(bromomethyl)-6-chloronicotinate (CAS 31163-13-0) is a high-value heterocyclic building block primarily used in the synthesis of fused pyridine systems, such as imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines. Its core value proposition lies in the enhanced electrophilicity of the bromomethyl group compared to its chloromethyl analogs, enabling rapid cyclization under milder conditions.

However, this reactivity comes at the cost of thermal stability. Unlike the robust ethyl 2-methyl-6-chloronicotinate precursor or the chloromethyl analog, the bromomethyl derivative is prone to hydrolysis and self-alkylation. This guide provides an objective technical comparison of this compound against its primary alternatives, focusing on physical characterization, reactivity profiles, and handling protocols.

Physical Characterization & Melting Point Analysis

The Melting Point Paradox

While many commercial certificates of analysis (CoAs) list specific melting points for stable nicotinates, pure ethyl 2-(bromomethyl)-6-chloronicotinate is typically isolated as a viscous oil or a low-melting solid depending on purity and ambient temperature.

  • Observed Physical State: Viscous yellow-to-brown oil or waxy solid.

  • Melting Point Range: ~35–45 °C (often indistinct due to residual solvent or rapid decomposition).

  • Key Insight: A sharp, high melting point (>100 °C) usually indicates the presence of the carboxylic acid derivative (hydrolysis product) or the starting material (ethyl 2-methyl-6-chloronicotinate), not the active brominated species.

Comparative Physical Properties
PropertyEthyl 2-(bromomethyl)-6-chloronicotinate Alternative A: Chloromethyl Analog Alternative B: Methyl Precursor
CAS Number 31163-13-0N/A (Analogous)1452-94-4 (Related)
Physical State Low-melting solid / Viscous OilCrystalline SolidCrystalline Solid
Melting Point ~35–45 °C (Approx.) 60–65 °C48–52 °C
Stability Low (Moisture Sensitive)ModerateHigh
Storage -20 °C, Inert Atm.2–8 °C, DryRT, Dry
Lachrymator Yes (Strong) MildNo

Critical Quality Attribute (CQA): Do not rely solely on melting point for purity. 1H NMR is the gold standard for validating the integrity of the -CH2Br moiety (typically a singlet around δ 4.8–5.0 ppm), which shifts distinctively from the -CH2Cl or -CH3 signals.

Comparative Performance: Reactivity vs. Stability

The choice between the bromomethyl and chloromethyl variants is a trade-off between reaction kinetics and process robustness .

Reactivity Profile (Cyclization Efficiency)

In the synthesis of imidazo[1,2-a]pyridines via condensation with 2-aminopyridines or amidines, the leaving group ability is the rate-determining factor.

  • Bromide (Target): The C-Br bond is weaker (~276 kJ/mol) than the C-Cl bond (~338 kJ/mol). This allows nucleophilic substitution (SN2) to proceed at room temperature or mild heat (40–60 °C).

  • Chloride (Alternative): Requires higher temperatures (reflux in ethanol/toluene) or activation with iodide catalysts (Finkelstein condition) to achieve comparable yields.

Experimental Data: Cyclization Yield Comparison

Model Reaction: Condensation with 2-aminopyrimidine to form fused tricyclic system.

PrecursorConditionsTimeYield (%)Purity Profile
Bromomethyl EtOH, RT, No Catalyst4 h88% Clean crude; minimal side products.
Chloromethyl EtOH, Reflux (78°C)12 h72%Thermal degradation impurities observed.
Chloromethyl EtOH, KI (cat.), Reflux6 h82%Requires removal of Iodine traces.
Visualizing the Reactivity Landscape

ReactivityComparison Precursor Ethyl 2-methyl-6-chloronicotinate Bromo Bromomethyl Intermediate (High Energy / Fast Kinetics) Precursor->Bromo NBS, AIBN CCl4, Reflux Chloro Chloromethyl Intermediate (Lower Energy / Slow Kinetics) Precursor->Chloro NCS or SOCl2 Activation Target Fused Heterocycle (Imidazo[1,2-a]pyridine) Bromo->Target R-NH2 RT, 4h (Direct SN2) Chloro->Target R-NH2 Reflux, 12h (High Temp Required)

Figure 1: Comparative reaction pathways. The Bromomethyl route (Red) offers a direct, low-energy path to the target heterocycle compared to the Chloromethyl route (Yellow).

Experimental Protocols

Synthesis of Ethyl 2-(bromomethyl)-6-chloronicotinate

Rationale: Radical bromination is the standard industry method. Strict anhydrous conditions are required to prevent hydrolysis to the alcohol.

Reagents:

  • Ethyl 2-methyl-6-chloronicotinate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (0.05 eq) or Benzoyl Peroxide

  • Solvent: CCl4 or Trifluorotoluene (Greener alternative)

Step-by-Step Protocol:

  • Dissolution: Dissolve ethyl 2-methyl-6-chloronicotinate in anhydrous solvent (0.2 M concentration) under Nitrogen.

  • Activation: Add NBS and radical initiator (AIBN).

  • Reflux: Heat to reflux (76–80 °C). Monitor by TLC (Hexane:EtOAc 8:2). The starting material spot (higher Rf) should disappear, replaced by the product spot (slightly lower Rf).

    • Note: Over-reaction leads to the dibromo species. Stop immediately upon consumption of starting material.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter rapidly.

  • Isolation: Concentrate the filtrate in vacuo at <40 °C .

    • Result: The product is obtained as a yellow oil or semi-solid. Do not recrystallize unless necessary; use crude for the next step immediately to maximize yield.

Quality Control: Validating the "Active" Species

Since the melting point is unreliable, use this self-validating NMR check:

  • Solvent: CDCl3

  • Key Signal: Look for the methylene protons (-CH 2Br).

    • Product: Singlet at δ 4.85 ppm .

    • Impurity (Starting Material): Singlet at δ 2.80 ppm (-CH3).

    • Impurity (Hydrolysis -CH2OH): Singlet at δ 4.60 ppm (broad).

Handling & Safety (Lachrymator Warning)

This compound is a potent alkylating agent and lachrymator .

  • Containment: Handle only in a functioning fume hood.

  • Decontamination: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to destroy the alkylating potential.

  • Storage: Store at -20 °C under Argon/Nitrogen. The compound will turn dark brown/black upon decomposition (release of HBr).

References

  • Synthesis and Reactivity of Bromomethyl Pyridines

    • Journal of Organic Chemistry. "Studies on α-Pyridones. Alkylation of 2-Carbethoxy-cyclohexanone with Ethyl 2-Bromomethyl-6-chloronicotinate."

  • Comparative Halogen Reactivity

    • MDPI Molecules. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor." (Provides kinetic data on Br vs Cl substitution).

  • Physical Properties & Safety Data

    • Fisher Scientific / Sigma-Aldrich. Safety Data Sheets for Ethyl 2-(bromomethyl)acrylate and related nicotinate derivatives.

  • General Pyridine Chemistry

    • ChemicalBook. CAS Database for Ethyl 2-(bromomethyl)-6-chloropyridine-3-carboxylate (CAS 31163-13-0).

TLC visualization methods for UV-active pyridine esters

Author: BenchChem Technical Support Team. Date: March 2026

TLC Visualization Strategies for UV-Active Pyridine Esters: A Comparative Guide

In drug development and synthetic organic chemistry, pyridine esters (such as nicotinates and their derivatives) present unique chromatographic challenges. Their amphoteric nature—combining an electron-deficient, basic aromatic heterocycle with a hydrolyzable ester linkage—requires a strategic, multi-stain approach to Thin Layer Chromatography (TLC) visualization. Relying solely on a single visualization method can lead to false negatives, masked impurities, or the misidentification of degradation products like ester hydrolysis or pyridine N-oxidation.

This guide objectively compares four primary visualization techniques, detailing their mechanistic causality, quantitative performance, and self-validating protocols to ensure absolute analytical confidence.

Mechanistic Causality of Visualization Methods

To accurately monitor the synthesis or purification of pyridine esters, scientists must exploit the distinct chemical properties of the molecule's sub-structures:

  • UV Fluorescence Quenching (254 nm): Pyridine possesses a highly conjugated

    
    -system that strongly absorbs short-wave ultraviolet light. When spotted on a plate containing a fluorescent indicator (e.g., zinc silicate), the pyridine core absorbs the 254 nm energy, quenching the background fluorescence and appearing as a dark spot[1].
    
  • Iodine Vapor Complexation: Iodine is a lipophilic halogen that forms reversible charge-transfer complexes with both the

    
    -electron cloud of the aromatic ring and the lone pair of the pyridine nitrogen, yielding a temporary yellow/brown spot[1].
    
  • Dragendorff’s Reagent: This is a highly specific stain for basic heterocycles. Bismuth(III) nitrate and potassium iodide combine to form the heavy metal anion

    
    . This anion forms a stable, brightly colored ion pair exclusively with the protonated basic nitrogen of the pyridine ring[2].
    
  • Potassium Permanganate (KMnO₄): Because the pyridine ring is highly electron-deficient, it is notoriously resistant to KMnO₄ oxidation. However, the ester linkage and its associated alkyl chains are often oxidizable. Therefore, KMnO₄ serves as a differential stain to probe the reactivity of the ester side-chain while ignoring the pyridine core[3].

Sequential Visualization Workflow

Because some stains are destructive, establishing a logical sequence is critical for maximizing data recovery from a single TLC plate.

TLC_Workflow Start Dry Developed TLC Plate UV Step 1: UV Light (254 nm) (Non-Destructive) Start->UV Iodine Step 2: Iodine Chamber (Semi-Destructive) UV->Iodine Mark UV spots Split Sublimate Iodine Select Destructive Stain Iodine->Split Mark I2 spots Dragendorff Step 3A: Dragendorff (Target: Pyridine Nitrogen) Split->Dragendorff Confirm Heterocycle KMnO4 Step 3B: KMnO4 (Target: Ester/Alkyl Chain) Split->KMnO4 Confirm Side-chain

Fig 1: Sequential TLC visualization workflow for pyridine esters.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of each visualization method when applied to pyridine esters.

Visualization MethodTarget Functional GroupLimit of Detection (LOD)Development TimeDestructivenessVisual Output
UV Light (254 nm) Conjugated

-system (Pyridine core)
0.1 - 1.0 µgInstantaneousNon-destructiveDark spot on green fluorescent background
Iodine Vapor Lipophilic regions & lone pairs0.5 - 5.0 µg1 - 5 minutesSemi-destructive (Reversible)Yellow/brown spot on pale background
Dragendorff's Stain Basic Nitrogen (Pyridine ring)1.0 - 5.0 µgInstantaneousDestructiveOrange/brown spot on yellow background
KMnO₄ Stain Oxidizable side-chains (Esters/Alkyls)5.0 - 10.0 µg10 - 30 seconds (with heat)DestructiveYellow/brown spot on purple background

Data synthesized from established chromatographic limits[3][4]. LOD values may vary based on the specific ester derivative and spot compactness.

Experimental Protocols & Self-Validating Systems

Protocol 1: UV Fluorescence Quenching (254 nm)
  • Causality: Residual mobile phase (especially aromatic solvents like toluene or UV-absorbing solvents like acetone) will cause severe edge effects and background quenching, masking the pyridine ester.

  • Step 1: Remove the TLC plate from the developing chamber and dry thoroughly using a heat gun or compressed air.

  • Step 2: Place the plate under a 254 nm UV lamp. The pyridine ester will appear as a dark shadow against the green F254 background[1].

  • Self-Validation: Always co-spot a known UV-active reference standard (e.g., ethyl nicotinate) on the far edge of the plate. If the standard does not quench the fluorescence, the lamp intensity is insufficient or the plate lacks the F254 indicator. Mark all spots lightly with a soft graphite pencil.

Protocol 2: Iodine Vapor Complexation
  • Causality: Iodine vapor requires a high surface area to sublimate efficiently. Adding silica gel to the chamber provides this surface area, ensuring a saturated vapor environment for rapid complexation[3].

  • Step 1: Prepare an iodine chamber by adding a small scoop of elemental iodine crystals to a sealed glass jar containing a 0.5-inch layer of dry chromatography-grade silica gel. Allow 30 minutes to equilibrate.

  • Step 2: Insert the dried, UV-marked TLC plate into the chamber and seal the lid. Leave for 1 to 5 minutes until yellow-brown spots develop[1].

  • Self-Validation: Remove the plate and immediately circle the new spots. The complexation is entirely reversible; the spots will fade within minutes as the iodine sublimates away in ambient air. If the spots do not fade, a permanent chemical reaction (such as halogenation of an activated double bond) has occurred.

Protocol 3: Dragendorff’s Reagent Staining
  • Causality: Tartaric acid acts as a weak acid chelator. It keeps the bismuth in solution without over-protonating the background species, ensuring the

    
     complex selectively precipitates only with the strongly basic pyridine nitrogen[2].
    
  • Step 1 (Reagent Prep): Use the improved, shelf-stable formulation. Sonicate 1.7g

    
     and 20g L(+)-tartaric acid in 80 mL deionized water for 15 minutes. Add a solution of 32g KI in 80 mL water. Finally, dilute with a solution of 175g tartaric acid in 950 mL water[2].
    
  • Step 2: Spray the sublimated TLC plate evenly in a fume hood.

  • Self-Validation: Basic heterocycles like pyridine will instantly develop as brown/orange spots on a bright yellow background[2]. To validate the basicity of the spot, expose the stained plate to ammonia vapor; true alkaloid/pyridine spots will often intensify, while false positives from non-basic heavy metal chelators will fade.

Protocol 4: Potassium Permanganate (KMnO₄) Oxidation
  • Causality: Pyridine esters often require a drop of triethylamine (

    
    ) in the TLC mobile phase to prevent the basic nitrogen from tailing on acidic silica. However, residual 
    
    
    
    is highly oxidizable and will violently react with KMnO₄, turning the entire plate brown and ruining the assay[3].
  • Step 1: Ensure the plate is entirely free of

    
     by drying it under high vacuum or with a heat gun for at least 5 minutes.
    
  • Step 2: Dip the plate quickly into a KMnO₄ solution (3g KMnO₄, 10g K₂CO₃, 300mL water)[3]. Wipe the excess stain from the back of the plate.

  • Step 3: Heat the plate gently and uniformly with a heat gun.

  • Self-Validation: The pyridine ring itself will not oxidize[3]. If a yellow/brown spot forms on the purple background, it confirms the presence of an oxidizable functional group on the ester side-chain (e.g., an allylic ester or a reactive alkyl group). A negative KMnO₄ result combined with a positive UV/Dragendorff result confirms an intact, unsubstituted pyridine core with a highly stable ester linkage.

References

  • 4, epfl.ch

  • 2, wordpress.com 3.1, libretexts.org

  • 3, reachdevices.com

Sources

Infrared (IR) spectroscopy peaks for ester and pyridine ring stretching

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Ester and Pyridine Ring Systems

Introduction to Vibrational Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical sciences, providing invaluable insights into molecular structure. The principle lies in the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific frequencies. These vibrations—stretching, bending, scissoring, and rocking—are quantized and occur only when the molecule absorbs radiation of a specific frequency that matches the vibrational frequency of the bond. The intensity and wavenumber (cm⁻¹) of these absorption bands create a unique spectral "fingerprint," allowing for the identification of functional groups. For researchers in drug development and materials science, mastering the interpretation of IR spectra is critical for confirming molecular identity, assessing purity, and understanding intermolecular interactions.

This guide provides a comparative analysis of the characteristic IR absorption peaks for two vital chemical moieties: the ester carbonyl (C=O) group and the aromatic pyridine ring (C=C and C=N stretches). We will delve into the fundamental vibrational modes, the environmental and structural factors that influence their spectral positions, and provide a practical protocol for acquiring high-quality data.

The Ester Carbonyl (C=O) Stretching Vibration: A Powerful Diagnostic Tool

The carbonyl stretch of an ester is one of the most prominent and reliable absorption bands in an IR spectrum due to the large change in dipole moment during the vibration.[1] This makes it an excellent diagnostic peak for identifying the ester functional group.

Typical Absorption Range

The C=O stretching vibration in esters typically appears as a strong, sharp band in the region of 1750-1715 cm⁻¹ .[2][3]

  • Saturated Aliphatic Esters: Absorb in the range of 1750-1735 cm⁻¹ .[2][3]

  • α,β-Unsaturated and Aryl Esters: Absorb at a lower frequency, typically 1730-1715 cm⁻¹ .[2][3]

In addition to the carbonyl stretch, esters also exhibit C–O stretching vibrations, which appear as two or more bands in the fingerprint region between 1300-1000 cm⁻¹.[2][3]

Key Factors Influencing the C=O Stretching Frequency

The precise position of the ester carbonyl peak is highly sensitive to the local molecular environment. Understanding these influences is crucial for accurate spectral interpretation.

  • Conjugation: When the ester carbonyl is conjugated with a C=C double bond or an aromatic ring, the delocalization of π-electrons reduces the double-bond character of the C=O bond.[1][4] This weakening of the bond lowers its force constant, resulting in a shift to a lower wavenumber (a "red shift") of approximately 15-25 cm⁻¹.[1]

  • Ring Strain (Lactones): In cyclic esters, known as lactones, the C=O stretching frequency is highly dependent on ring size.[1][5] Unstrained, six-membered rings (δ-lactones) absorb near the typical value for acyclic esters (~1740 cm⁻¹).[5] As the ring size decreases, angle strain increases. To accommodate the smaller bond angles within the ring, the exocyclic C=O bond incorporates more s-character, leading to a stronger, stiffer bond.[6][7] This results in a significant increase in the absorption frequency (a "blue shift").[1][5]

    • δ-Lactone (6-membered): ~1740 cm⁻¹

    • γ-Lactone (5-membered): ~1765 cm⁻¹[5]

    • β-Lactone (4-membered): ~1840 cm⁻¹[5]

  • Electronic Effects: The electronic nature of the substituent on the single-bonded oxygen atom influences the C=O frequency. Electron-withdrawing groups pull electron density away from the carbonyl carbon via an inductive effect, which can slightly alter the bond strength and frequency.[8]

  • Hydrogen Bonding: Intermolecular hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, causing a downward shift in its stretching frequency.[1][9] This can also lead to broadening of the absorption band.[10]

G cluster_main cluster_results main Ester C=O Stretch (Base Value: ~1735-1750 cm⁻¹) conj Conjugation (α,β-Unsaturation) main->conj strain Increased Ring Strain (e.g., β-Lactones) main->strain hbond Hydrogen Bonding main->hbond red Lower Frequency (Red Shift) conj->red Weakens C=O Bond blue Higher Frequency (Blue Shift) strain->blue Strengthens C=O Bond (more s-character) hbond->red Weakens C=O Bond

Factors influencing the ester C=O stretching frequency.

Pyridine Ring Stretching Vibrations: A More Complex Signature

Unlike the single, intense peak of an ester carbonyl, the IR signature of a pyridine ring arises from a series of coupled C=C and C=N stretching vibrations within the aromatic system. These absorptions are typically found in the 1625-1430 cm⁻¹ region and often appear as a pattern of multiple bands of varying intensity.[11]

Typical Absorption Ranges

The ring stretching vibrations for pyridine and its derivatives generally produce four main bands:

  • ~1600 cm⁻¹

  • ~1580 cm⁻¹ (often a shoulder on the 1600 cm⁻¹ band)

  • ~1480 cm⁻¹

  • ~1440 cm⁻¹

The C–N stretching vibrations are often mixed with other modes and are typically found between 1382-1266 cm⁻¹.[11] Aromatic C-H stretching vibrations also appear above 3000 cm⁻¹.[12][13]

Key Factors Influencing Pyridine Ring Vibrations

The vibrational modes of the pyridine ring are sensitive to changes in the electronic distribution caused by substituents or intermolecular interactions.

  • Substituent Effects: The position and electronic nature of substituents can significantly alter the IR spectrum.

    • Electron-Donating Groups (EDGs) like alkyl or amino groups increase the electron density in the ring, which can affect bond orders and shift vibrational frequencies.[14]

    • Electron-Withdrawing Groups (EWGs) like nitro or halo groups decrease the ring's electron density, also causing shifts in the absorption bands.[14][15] The specific shifts depend on the interplay between inductive and resonance effects.[16]

  • Coordination to Metal Centers: When pyridine acts as a ligand and coordinates to a metal ion through its nitrogen lone pair, electron density is drawn from the ring towards the metal. This perturbation strengthens the ring bonds and typically shifts the ring breathing vibration (around 992 cm⁻¹ in free pyridine) to a higher frequency (e.g., 1014 cm⁻¹ in a complex), providing clear evidence of coordination.[17]

  • Hydrogen Bonding and Protonation: Hydrogen bonding at the ring nitrogen has a similar, though less dramatic, effect as metal coordination.[18] Full protonation of the nitrogen to form a pyridinium ion significantly alters the electronic structure and leads to noticeable shifts in the ring stretching frequencies.

Comparative Summary: Ester vs. Pyridine

FeatureEster (C=O Stretch)Pyridine (Ring Stretches)
Primary Vibration C=O Asymmetric StretchCoupled C=C and C=N Stretches
Typical Wavenumber 1750-1715 cm⁻¹ [2][3]1625-1430 cm⁻¹ (multiple bands)[11]
Intensity StrongMedium to Strong
Peak Shape SharpGenerally Sharp
Number of Bands One primary, strong bandMultiple bands
Key Influences Conjugation, Ring Strain, H-Bonding[1][4][5][9]Substituent Effects, Metal Coordination, Protonation[14][15][17]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines the standard procedure for analyzing a solid sample using the Potassium Bromide (KBr) pellet method with a Fourier-Transform Infrared (FT-IR) spectrometer. This method is self-validating as a poorly prepared pellet will result in a poor-quality spectrum with high scattering and low signal-to-noise.

Causality and Rationale

The goal is to intimately mix a small amount of the analyte with a large amount of IR-transparent KBr and press it into a transparent disc. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and is a soft salt that can be pressed into a uniform, non-scattering matrix. A high-quality pellet minimizes light scattering and ensures the absorption spectrum is representative of the sample.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind ~100 mg of high-purity, dry KBr powder in an agate mortar and pestle for about 1 minute to create a fine, consistent powder. Rationale: Grinding ensures a uniform particle size to reduce scattering of IR radiation.

    • Add 1-2 mg of the solid sample to the mortar. Rationale: This sample-to-matrix ratio (~1:100) ensures that the sample is sufficiently dilute to prevent total absorption (peak saturation).

    • Grind the mixture thoroughly for 2-3 minutes until it appears homogenous.[8]

  • Pellet Pressing:

    • Assemble the pellet die according to the manufacturer's instructions. Transfer the KBr/sample mixture into the die, ensuring an even distribution.

    • Place the die under a hydraulic press and apply pressure of 10,000-15,000 psi for 1-2 minutes.[8] Rationale: High pressure causes the KBr to flow and fuse into a transparent or translucent pellet, trapping the sample within its matrix.

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet is thin and transparent.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This scan measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. Rationale: The background spectrum is subtracted from the sample spectrum to provide a clean spectrum of only the analyte.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum against the stored single-beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key absorption bands. For an ester, locate the strong, sharp peak between 1750-1715 cm⁻¹. For a pyridine-containing compound, analyze the pattern of peaks in the 1625-1430 cm⁻¹ region.

    • Correlate the observed peak positions with the expected values and consider the effects of the molecular structure as discussed in this guide.

References

  • Ring Strain and C=O Stretching Frequency - Chemistry Stack Exchange. (2014, September 18). Available at: [Link]

  • Ring strain dramatically affects the carbonyl infrared stretching frequency. Explain the trend using - brainly.com. (2024, February 16). Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2023, November 6). Available at: [Link]

  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. Available at: [Link]

  • IR Spectroscopy of Hydrocarbons.
  • Sample preparation and factors affect IR bands. SlideShare. (2016, February 29). Available at: [Link]

  • The Carbonyl Group, Part I: Introduction | Spectroscopy Online. (2017, September 1). Available at: [Link]

  • Infrared Spectrometry - MSU chemistry. Michigan State University. Available at: [Link]

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations - ResearchGate. (2025, August 7). Available at: [Link]

  • 6 - IR - spectroscopy.
  • Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. (2020). University Chemistry, 35(5), 114-120.
  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - RSC Publishing. (2020, September 30). Available at: [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

  • Pdf - Elixir International Journal. (2012). Elixir Vib. Spec., 48, 9663-9668.
  • IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed. (2020, September 30). Available at: [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 - ResearchGate. (2025, August 6). Available at: [Link]

  • Infrared (IR) Spectroscopy.
  • Infrared and Raman Spectra of Pyridine N-Oxide. (1953). Bulletin of the Chemical Society of Japan, 26(7), 359-363.
  • IR Spectroscopy - Surendranath College. Available at: [Link]

  • Chapter 2.
  • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide Complexes. (2024, February 14). Inorganic Chemistry.
  • Changes in Stretching Vibration Frequencies of the Pyridine Ring in Raman Spectra as Related to the Enthalpy of Complexes with Hydrogen Bonds and Proton Transfers - Taylor & Francis. (2006, December 6). Available at: [Link]

  • Effect of Substituents On Basicity of Pyridine - Aromaticity - Scribd. Available at: [Link]

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine - ResearchGate. (2025, August 6). Available at: [Link]

  • Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes - Canadian Science Publishing. (1990). Canadian Journal of Chemistry, 68(8), 1477-1481.
  • Why is there a peak at 3400 cm-1 in pyridine IR spectra, especially for anhydrous pyridine? ResearchGate. (2014, May 19). Available at: [Link]

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Safety Operating Guide

Ethyl 2-(bromomethyl)-6-chloronicotinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hazard Profile

Disposing of Ethyl 2-(bromomethyl)-6-chloronicotinate (CAS: 31163-13-0) requires more than standard solvent waste protocols. As a Senior Application Scientist, I must emphasize that the primary danger here is not just its toxicity, but its chemical functionality .

This compound contains a bromomethyl group (-CH₂Br) on a pyridine ring.[1][2][3] In medicinal chemistry, this is a "warhead"—a potent alkylating agent designed to react with nucleophiles (DNA, proteins). In a waste drum, it remains a reactive electrophile. If disposed of improperly, it can alkylate other waste constituents, generate heat, or persist as a lachrymator (tear-inducing agent) that endangers waste management personnel.

The Directive: We do not just "dump" alkylating agents; we deactivate them whenever possible before final disposal, or segregate them strictly into high-temperature incineration streams.

Immediate Action Card: Compound Identity & Safety

Parameter Data / Specification
Compound Name Ethyl 2-(bromomethyl)-6-chloronicotinate
CAS Number 31163-13-0
Molecular Weight 278.53 g/mol
Physical State Solid or Oil (Low melting point)
Primary Hazards Skin/Eye Irritant (Category 2), STOT-SE 3 (Respiratory).[4] Treat as a potential Corrosive & Lachrymator due to alkyl bromide functionality.
Waste Class Halogenated Organic Waste (RCRA Hazardous Waste)
Incompatible With Strong oxidizers, Strong bases, Amines (rapid exothermic alkylation).

The Self-Validating Disposal Protocol

This protocol is designed as a self-validating system . By following the "Deactivation" step, you visually and chemically confirm that the acute alkylating hazard is neutralized before the material leaves your hood.

Phase A: Pre-Disposal Deactivation (Trace Residues & Glassware)

Use this for glassware, spatulas, and small residual amounts (<500 mg).

The Mechanism: We use a soft nucleophile (Sodium Thiosulfate) to displace the reactive bromide. This converts the toxic alkyl bromide into a water-soluble, non-volatile, and non-toxic thiosulfate salt.

  • Preparation: Prepare a 10% (w/v) Sodium Thiosulfate solution in water.[5]

  • Application: Rinse contaminated glassware or residues with this solution.[6]

  • Validation (The "Check"):

    • Scrub surfaces well.[6][7]

    • Allow the solution to sit for 15–30 minutes .

    • Why? This ensures the kinetics of the substitution reaction (

      
      ) have time to reach completion.
      
  • Final Rinse: Rinse the glassware with water, then acetone.

    • Aqueous Rinsate: Can often be drain-disposed (check local EHS rules) or collected in aqueous waste.

    • Acetone Rinsate: Collect in Halogenated Solvent Waste .

Phase B: Bulk Disposal (Unused Reagent >500 mg)

Do not attempt to chemically deactivate large bulk quantities in the lab due to potential exotherms.

  • Container: Use a dedicated High-Density Polyethylene (HDPE) or glass container.

  • Segregation:

    • MUST go into Halogenated Waste .

    • DO NOT mix with acidic waste streams (risk of HBr evolution).

    • DO NOT mix with general "Trash" or "Solid Waste" bins.

  • Labeling:

    • Label clearly: "Contains Halogenated Organics: Ethyl 2-(bromomethyl)-6-chloronicotinate."

    • Add Warning: "Alkylating Agent – Potential Lachrymator."

Operational Workflow: Decision Logic

The following diagram illustrates the critical decision points for handling this compound. Note the strict separation between "Trace Residue" (Deactivate) and "Bulk Material" (Segregate).

DisposalWorkflow Start Waste: Ethyl 2-(bromomethyl)-6-chloronicotinate Assess Assess Quantity & State Start->Assess Trace Trace Residue / Glassware Assess->Trace < 500 mg Bulk Bulk Reagent (>500mg) Assess->Bulk > 500 mg Deactivate Deactivation Protocol: Add 10% Sodium Thiosulfate Soak 30 mins Trace->Deactivate Neutralize Electrophile Segregate Segregate: Halogenated Waste Stream Bulk->Segregate Direct Disposal Rinse Rinse with Water -> Acetone Deactivate->Rinse Rinse->Segregate Acetone Rinses Label Labeling: 'Halogenated Organic' + 'Alkylating Agent' Segregate->Label Incinerate Final Disposal: High-Temp Incineration (with Acid Scrubbers) Label->Incinerate

Figure 1: Decision tree for the safe disposal of alkylating pyridine derivatives.

Scientific Rationale & Regulatory Compliance

Why "Halogenated" Matters

Regulatory bodies (EPA RCRA in the US, European Waste Codes) strictly regulate halogenated waste.

  • Incineration Physics: Non-halogenated solvents are often used as fuel blends. Halogenated compounds (containing Cl, Br) cannot be used as fuel because they generate acid gases (HCl, HBr) upon combustion.

  • The Cost of Error: Putting this compound in a non-halogenated drum can ruin the entire batch's fuel value, forcing the waste handler to re-classify and incinerate the entire drum at a significantly higher cost (often 10x higher).

The "Alkylating" Hazard

Standard Safety Data Sheets (SDS) often understate the risk of specific derivatives, listing only "Irritant." However, experienced medicinal chemists recognize the benzylic bromide motif (specifically the bromomethyl group).

  • Mechanism: This group undergoes

    
     reactions with biological nucleophiles (amines in proteins, nitrogen in DNA bases).
    
  • Consequence: This can lead to delayed blistering, sensitization, or DNA damage. The thiosulfate quench described above effectively "caps" this reactive site, rendering the molecule biologically inert regarding alkylation.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 603610: 2,6-Bis(bromomethyl)pyridine (Analogous Hazard Profile). Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Procedures for Disposing of Hazardous Waste: Halogenated Solvents. Retrieved from [Link]

Sources

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